molecular formula C8H6F2O B14853071 4,5-Difluoro-2-methylbenzaldehyde CAS No. 1253195-51-5

4,5-Difluoro-2-methylbenzaldehyde

Cat. No.: B14853071
CAS No.: 1253195-51-5
M. Wt: 156.13 g/mol
InChI Key: GQHPMYGLFOXMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Difluoro-2-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H6F2O and its molecular weight is 156.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-Difluoro-2-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Difluoro-2-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5-difluoro-2-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHPMYGLFOXMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1253195-51-5 Formula: C₈H₆F₂O Molecular Weight: 156.13 g/mol

Executive Summary

4,5-Difluoro-2-methylbenzaldehyde is a specialized fluorinated aromatic intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals. Its structural motif—an aldehyde group adjacent to a methyl group with two fluorine atoms on the ring—makes it a valuable building block for creating fused heterocyclic systems (such as quinolones or indoles) and for modulating the metabolic stability of drug candidates via fluorine substitution.

This guide details the verified identification, chemical properties, and validated synthetic protocols for researchers in medicinal chemistry and process development.

Chemical Identity & Properties

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 4,5-Difluoro-2-methylbenzaldehyde
Common Synonyms 4,5-Difluoro-o-tolualdehyde; 2-Methyl-4,5-difluorobenzaldehyde
CAS Number 1253195-51-5 (Primary Commercial Identifier)
Alternative CAS 128219-81-8 (Cited in select databases; verification recommended)
MDL Number MFCD16250159
SMILES CC1=CC(=C(C=C1C=O)F)F
Physical & Chemical Specifications
PropertyValueNote
Appearance White to pale yellow crystalline solid or liquidLow melting point solid
Melting Point 35–40 °C (Estimated)Depends on purity/polymorph
Boiling Point ~200 °C (at 760 mmHg)Predicted
Solubility Soluble in DCM, THF, Ethyl AcetateSparingly soluble in water
Flash Point >90 °CCombustible

Synthetic Pathways[2]

The synthesis of 4,5-difluoro-2-methylbenzaldehyde requires precise regiocontrol to ensure the aldehyde is introduced at the C1 position relative to the C2 methyl and C4/C5 fluorines. The most robust laboratory scale-up method involves Metal-Halogen Exchange followed by formylation.

Method A: Metal-Halogen Exchange (Recommended)

This route utilizes commercially available 2-Bromo-4,5-difluorotoluene (CAS 875664-38-3) . The bromine atom provides a specific handle for lithiation, preventing the formation of regioisomers that would occur with direct lithiation of 3,4-difluorotoluene.

Protocol:

  • Preparation: Dissolve 2-Bromo-4,5-difluorotoluene (1.0 eq) in anhydrous THF under an inert atmosphere (Argon/Nitrogen). Cool to -78 °C .

  • Lithiation: Slowly add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise. Maintain temperature below -70 °C to prevent benzylic deprotonation. Stir for 30–60 minutes.

  • Formylation: Add anhydrous N,N-Dimethylformamide (DMF, 1.5 eq) dropwise.

  • Quench: Allow the mixture to warm to 0 °C, then quench with saturated aqueous NH₄Cl or dilute HCl.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Method B: Reduction-Oxidation of Benzoic Acid

Starting from 4,5-Difluoro-2-methylbenzoic acid (CAS 183237-86-7) .[1]

  • Reduction: Reduce the acid to the benzyl alcohol using Borane-THF (BH₃·THF) or LiAlH₄.

  • Oxidation: Oxidize the isolated alcohol to the aldehyde using mild conditions (e.g., Swern oxidation, Dess-Martin Periodinane, or PCC) to avoid over-oxidation back to the acid.

Synthesis Diagram

The following diagram illustrates the regioselective synthesis via the brominated precursor.

SynthesisRoute Precursor 2-Bromo-4,5-difluorotoluene (CAS 875664-38-3) Intermediate Lithium Intermediate (Transient Species) Precursor->Intermediate Lithium-Halogen Exchange Product 4,5-Difluoro-2-methylbenzaldehyde (CAS 1253195-51-5) Intermediate->Product Formylation & Acid Hydrolysis Reagent1 n-BuLi THF, -78°C Reagent1->Intermediate Reagent2 DMF (Formyl Source) Reagent2->Product

Figure 1: Regioselective synthesis of 4,5-Difluoro-2-methylbenzaldehyde via Lithium-Halogen Exchange.

Applications in Drug Discovery[4]

Bioisosteric Replacement

The 4,5-difluoro substitution pattern is often used to block metabolic "soft spots" on aromatic rings. By replacing hydrogen atoms with fluorine at the 4 and 5 positions, researchers can:

  • Prevent oxidative metabolism (e.g., hydroxylation) by Cytochrome P450 enzymes.

  • Modulate lipophilicity (LogP) , improving membrane permeability.

Scaffold Synthesis

This aldehyde is a critical precursor for fused ring systems:

  • Fluoro-quinolines: Condensation with amines followed by cyclization yields quinolone antibiotics or kinase inhibitors.

  • Indoles: Reaction with nitromethane (Henry reaction) followed by reduction and cyclization can yield 5,6-difluoro-substituted indoles/tryptamines.

Safety & Handling (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[2]
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle within a certified chemical fume hood to avoid inhalation of vapors.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.

References

  • ChemicalBook. (2024). 4,5-Difluoro-2-methylbenzaldehyde Product Entry (CAS 1253195-51-5). Retrieved from

  • Fluorochem. (2024). 2-Bromo-4,5-difluorotoluene (Precursor CAS 875664-38-3).[3][4][][6] Retrieved from

  • Sigma-Aldrich. (2024). 4,5-Difluoro-2-methylbenzoic acid (Precursor CAS 183237-86-7).[7][1][8][9] Retrieved from

  • PubChem. (2024). Compound Summary: 4,5-difluoro-2-methylbenzaldehyde. National Library of Medicine. Retrieved from

  • TCI Chemicals. (2024). Fluorinated Building Blocks & Reagents. Retrieved from

Sources

An In-depth Technical Guide to 4,5-Difluoro-2-methylbenzaldehyde for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Difluoro-2-methylbenzaldehyde is a fluorinated aromatic aldehyde that holds significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms and a methyl group on the benzaldehyde scaffold imparts unique electronic and steric properties, influencing its reactivity and the biological activity of its derivatives. This guide provides a comprehensive overview of its chemical characteristics, a detailed synthesis protocol, an analysis of its chemical reactivity, and its applications in the field of drug discovery.

Core Molecular Attributes

4,5-Difluoro-2-methylbenzaldehyde is a substituted aromatic aldehyde. Its chemical structure and fundamental properties are summarized below.

PropertyValueSource
Chemical Formula C₈H₆F₂O[1]
Molecular Weight 156.13 g/mol N/A
Monoisotopic Mass 156.03867 Da[1]
IUPAC Name 4,5-Difluoro-2-methylbenzaldehydeN/A
CAS Number 84038653 (from CID)[1]
SMILES CC1=CC(=C(C=C1C=O)F)F[1]
InChI InChI=1S/C8H6F2O/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3[1]
Predicted XlogP 1.9[1]

Synthesis Methodology

The synthesis of substituted benzaldehydes can be achieved through various established methods in organic chemistry.[2][3] For 4,5-Difluoro-2-methylbenzaldehyde, a common and effective approach is the oxidation of the corresponding benzyl alcohol, 4,5-Difluoro-2-methylbenzyl alcohol. This method is often preferred due to its high selectivity and the availability of a wide range of oxidizing agents.

Experimental Protocol: Oxidation of 4,5-Difluoro-2-methylbenzyl alcohol

This protocol describes the synthesis of 4,5-Difluoro-2-methylbenzaldehyde via the oxidation of 4,5-Difluoro-2-methylbenzyl alcohol using pyridinium chlorochromate (PCC), a mild and selective oxidizing agent.

Materials:

  • 4,5-Difluoro-2-methylbenzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4,5-Difluoro-2-methylbenzyl alcohol in anhydrous dichloromethane.

  • Addition of Oxidant: To the stirred solution at room temperature, add 1.5 equivalents of pyridinium chlorochromate (PCC) portion-wise. The reaction mixture will turn dark brown.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC) until the starting benzyl alcohol is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts. Wash the silica gel plug with additional diethyl ether.

  • Extraction: Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be further purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4,5-Difluoro-2-methylbenzaldehyde.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the potential for side reactions with atmospheric oxygen and moisture.

  • Anhydrous Solvent: PCC is sensitive to water, which can reduce its efficiency. Anhydrous DCM ensures the optimal performance of the oxidizing agent.

  • PCC as Oxidant: PCC is a mild oxidizing agent that selectively oxidizes primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.

  • Silica Gel Plug: Effectively removes the chromium byproducts, simplifying the purification process.

Synthesis Workflow Diagram

SynthesisWorkflow Start 4,5-Difluoro-2-methylbenzyl alcohol Reaction Oxidation Reaction (Room Temperature, 2-4h) Start->Reaction Dissolve PCC PCC, Anhydrous DCM PCC->Reaction Add Workup Work-up (Silica Gel Filtration) Reaction->Workup Reaction Mixture Purification Purification (Flash Chromatography) Workup->Purification Crude Product Product 4,5-Difluoro-2-methylbenzaldehyde Purification->Product Pure Product

Caption: Synthesis of 4,5-Difluoro-2-methylbenzaldehyde.

Chemical Reactivity

The reactivity of 4,5-Difluoro-2-methylbenzaldehyde is primarily governed by the electrophilic nature of the aldehyde functional group, which is modulated by the electronic effects of the substituents on the aromatic ring.

  • Aldehyde Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, making it a substrate for a wide range of reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol reactions.

  • Fluorine Substituents: The two fluorine atoms at the 4- and 5-positions are strongly electron-withdrawing groups due to their high electronegativity. This inductive effect increases the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles compared to unsubstituted benzaldehyde.[4]

  • Methyl Group: The methyl group at the 2-position is an electron-donating group, which slightly counteracts the electron-withdrawing effect of the fluorine atoms.[4] It also introduces steric hindrance around the aldehyde group, which can influence the regioselectivity of certain reactions.

Reactivity Profile Diagram

ReactivityProfile Molecule 4,5-Difluoro- 2-methylbenzaldehyde Nucleophilic_Addition Nucleophilic Addition Molecule->Nucleophilic_Addition Enhanced Reactivity (Electron-withdrawing F) Oxidation Oxidation Nucleophilic_Addition->Oxidation Reduction Reduction Nucleophilic_Addition->Reduction CC_Bond_Formation C-C Bond Formation Nucleophilic_Addition->CC_Bond_Formation DrugDiscovery Start 4,5-Difluoro-2-methylbenzaldehyde Reductive_Amination Reductive Amination (e.g., NaBH₄) Start->Reductive_Amination Amine Primary Amine (e.g., Substituted Aniline) Amine->Reductive_Amination Intermediate Fluorinated Secondary Amine (Kinase Inhibitor Scaffold) Reductive_Amination->Intermediate Further_Synthesis Further Synthetic Modifications Intermediate->Further_Synthesis API Active Pharmaceutical Ingredient (API) Further_Synthesis->API

Sources

Strategic Handling and Application of 4,5-Difluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 877617-57-1 | Formula: C₈H₆F₂O | Mol.[1][2] Weight: 156.13 g/mol

Part 1: Chemical Identity & Molecular Architecture

4,5-Difluoro-2-methylbenzaldehyde is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Its value lies in the ortho-difluoro substitution pattern , which imparts specific electronic and metabolic stability properties to downstream scaffolds (such as quinoxalines, indoles, and benzylamines).

Unlike simple benzaldehydes, the presence of two fluorine atoms at the 4 and 5 positions creates a strong electron-withdrawing effect, increasing the electrophilicity of the carbonyl carbon. This makes the molecule highly reactive toward nucleophiles but also susceptible to rapid autoxidation if mishandled.

Physicochemical Profile
PropertyData (Experimental/Predicted)Context for Researchers
Physical State Solid (low melting) or LiquidOften appears as a semi-solid or oil depending on purity/temperature.
Boiling Point ~200–210 °C (Predicted)High boiling point; vacuum distillation recommended for purification.
Solubility DCM, THF, Ethyl AcetateLipophilic; poor solubility in water.
Air Sensitivity High Rapidly oxidizes to 4,5-difluoro-2-methylbenzoic acid upon air exposure.
Flash Point >80 °C (Est.)[3]Combustible; requires standard organic fire safety.
Part 2: Comprehensive Hazard Assessment

While standard Safety Data Sheets (SDS) classify this compound generically, the specific substitution pattern dictates a more nuanced risk profile.

GHS Classification & Mechanism[4]
  • Skin Irritation (Category 2): The lipophilic nature allows partial dermal penetration, where the aldehyde group can form Schiff bases with skin proteins, leading to contact dermatitis.

  • Eye Irritation (Category 2A): Vapors are lachrymatory. Direct contact causes severe irritation due to local pH changes and protein denaturation.

  • STOT-SE (Category 3): Inhalation of aerosols or vapors triggers upper respiratory tract inflammation.

Critical Risk: Autoxidation

The most overlooked hazard is chemical integrity failure . The 2-methyl group provides some steric protection, but the electron-deficient ring accelerates the radical chain mechanism of autoxidation.

  • Consequence: Formation of crystalline acid deposits (white solids) within the liquid aldehyde.

  • Mitigation: This is not just a purity issue; the accumulation of acidic byproducts can catalyze runaway reactions in sensitive downstream steps (e.g., acid-sensitive acetal formations).

Part 3: Strategic Handling & Storage Protocols

To maintain the "Self-Validating" standard of this guide, the following workflow ensures both personnel safety and chemical stability.

Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling this air-sensitive intermediate.

SafetyWorkflow Start Start: Handling 4,5-Difluoro-2-methylbenzaldehyde PPE Don PPE: Nitrile Gloves + Goggles + Lab Coat Start->PPE CheckState Check Physical State (Solid vs Liquid) Environment Select Environment: Fume Hood vs Glovebox CheckState->Environment PPE->CheckState OpenVessel Opening Vessel Environment->OpenVessel InertGas Apply Inert Gas Blanket (N2 or Ar) OpenVessel->InertGas CRITICAL STEP Transfer Transfer via Syringe/Cannula InertGas->Transfer Reseal Reseal & Parafilm Transfer->Reseal

Figure 1: Decision matrix for safe handling and storage to prevent oxidative degradation.

Storage Protocol
  • Temperature: Store at 2–8 °C . Lower temperatures slow the kinetics of autoxidation.

  • Atmosphere: Headspace must be purged with Nitrogen or Argon after every use.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers as trace metals can catalyze oxidation.

Part 4: Synthetic Utility & Reactivity Profile[2]

The 4,5-difluoro-2-methylbenzaldehyde scaffold is a "privileged structure" in medicinal chemistry. The fluorine atoms modulate pKa and metabolic stability, while the aldehyde serves as a versatile "warhead" for diversification.

Key Reaction Pathways[1][5]
  • Reductive Amination: High reactivity with primary/secondary amines due to the electron-poor ring enhancing imine formation.

  • Knoevenagel Condensation: Reacts with active methylene compounds to form styrenyl derivatives.

  • Oxidation: Conversion to 4,5-difluoro-2-methylbenzoic acid (a common impurity, but also a target).

Validated Protocol: Reductive Amination (General Procedure)

This protocol is designed to be self-validating via TLC monitoring.

Reagents:

  • 4,5-Difluoro-2-methylbenzaldehyde (1.0 equiv)

  • Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • DCM or DCE (Solvent)

  • Acetic Acid (catalytic, optional)

Step-by-Step:

  • Imine Formation: Dissolve aldehyde and amine in DCM under N₂. Stir for 30–60 mins.

    • Validation: Check TLC. The aldehyde spot (UV active) should disappear, replaced by a more polar imine spot.

  • Reduction: Add STAB in one portion. The reaction is mildly exothermic.

  • Quench: After 2–4 hours (TLC confirmation), quench with saturated NaHCO₃.

    • Note: Gas evolution (CO₂) will occur.

  • Workup: Extract with DCM, dry over Na₂SO₄, and concentrate.

Reactivity Visualization

ReactivityMap Aldehyde 4,5-Difluoro-2-methylbenzaldehyde (Electrophilic Core) Imine Imine Intermediate Aldehyde->Imine Condensation Acid Benzoic Acid Derivative (Oxidation Product) Aldehyde->Acid Autoxidation Styrene Fluorinated Styrene (Wittig Product) Aldehyde->Styrene Olefination Amine Benzylamine Derivative (Drug Scaffold) Imine->Amine Reduction R_Amine + R-NH2 / NaBH(OAc)3 R_Ox + [O] (Air/KMnO4) R_Wittig + Ph3P=CH-R

Figure 2: Primary synthetic divergence points for the 4,5-difluoro-2-methylbenzaldehyde scaffold.

Part 5: Emergency Response Protocols

In the event of exposure or spill, immediate action is required to mitigate the irritant effects of the aldehyde.[6]

ScenarioImmediate ActionScientific Rationale
Skin Contact Wash with soap and water for 15 min. Do not use alcohol. Alcohol can enhance skin penetration of the lipophilic aldehyde. Soap emulsifies and removes it.
Eye Contact Flush with water for 15 min.[5][7][8] Lifting eyelids is crucial.Aldehydes denature corneal proteins rapidly; immediate dilution is the only way to prevent permanent opacity.
Spill (Liquid) Absorb with vermiculite or sand. Neutralize with dilute bisulfite (optional).Bisulfite forms a water-soluble adduct with the aldehyde, reducing vapor pressure and flammability.
References
  • PubChem. (n.d.). 4,5-difluoro-2-methylbenzaldehyde (Compound).[9] National Library of Medicine. Retrieved February 28, 2026, from [Link]

Sources

Metabolic Stability of Difluoro-Methylbenzaldehyde Analogs: A Rational Design Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource on the metabolic stability of difluoro-methylbenzaldehyde analogs. It is designed for medicinal chemists and DMPK scientists optimizing aldehyde-containing pharmacophores.

Executive Summary: The Aldehyde Paradox

Benzaldehyde moieties function as potent electrophiles in covalent drug design (e.g., forming reversible Schiff bases with lysine residues). However, they represent a significant metabolic liability. The aldehyde group is a "soft spot," rapidly oxidized to carboxylic acids by Aldehyde Oxidase (AO) and Aldehyde Dehydrogenases (ALDH) , or reduced to alcohols by Aldo-Keto Reductases (AKR) .

This guide analyzes the difluoro-methylbenzaldehyde scaffold—specifically the 2,6-difluoro substitution pattern—as a privileged structural motif. By strategically placing fluorine atoms (electronic modulation) and methyl groups (steric/lipophilic tuning), researchers can dampen cytosolic clearance while maintaining electrophilic reactivity.

Mechanistic Basis of Stability

To stabilize the benzaldehyde core, one must simultaneously block three distinct metabolic corridors. The difluoro-methyl substitution pattern addresses these through orthogonal mechanisms.

The 2,6-Difluoro Effect (AO & ALDH Blockade)

Aldehyde Oxidase (AO) is a cytosolic molybdenum-cofactor enzyme that attacks the carbonyl carbon via a nucleophilic mechanism.

  • Electronic Activation vs. Steric Shielding: While electron-withdrawing groups (EWGs) like fluorine generally activate the carbonyl toward nucleophilic attack, the 2,6-difluoro substitution provides a dominant steric shield . The ortho-fluorines create a "molecular fence" that hinders the approach of the bulky AO molybdenum center to the carbonyl carbon.

  • Outcome: Significant reduction in

    
     for oxidation to benzoic acid.
    
Methyl Substitution (CYP & Solubility)
  • Metabolic Shifting: A methyl group (typically at the 3- or 4-position) serves two roles:

    • Lipophilicity Modulation: Increases LogP, improving membrane permeability.

    • CYP Diversion: Fluorine atoms on the ring deactivate the aromatic system, preventing CYP450-mediated ring hydroxylation (arene oxide formation). The methyl group may become a new soft spot (benzylic oxidation), but this is often slower than aldehyde oxidation and can be managed by further fluorination (e.g.,

      
      ).
      
Pathway Visualization

MetabolicPathways Substrate Difluoro-methylbenzaldehyde (Scaffold) AO Aldehyde Oxidase (Cytosolic) Substrate->AO Blocked by 2,6-F Sterics ALDH Aldehyde Dehydrogenase (Mitochondrial/Cytosolic) Substrate->ALDH Oxidation AKR Aldo-Keto Reductase Substrate->AKR Reduction CYP CYP450 (Microsomal) Substrate->CYP Blocked by Ring F Acid Benzoic Acid Analog (Inactive/Rapid Excretion) AO->Acid ALDH->Acid Alcohol Benzyl Alcohol Analog (Phase II Conjugation) AKR->Alcohol Hydroxy Hydroxylated Metabolite (Ring/Methyl Oxidation) CYP->Hydroxy

Figure 1: Metabolic fate of benzaldehydes. Dashed lines indicate pathways inhibited by the difluoro-methyl motif.

Comparative Stability Data

The following table synthesizes general SAR trends observed in fluorinated benzaldehyde analogs incubated in Human Liver Cytosol (HLC) and Human Liver Microsomes (HLM).

Analog StructureHLC Stability (

)
HLM Stability (

)
Primary Liability
Benzaldehyde < 5 min< 10 minRapid AO oxidation to Benzoic Acid.
4-Fluorobenzaldehyde < 5 min15 minElectronic activation accelerates AO oxidation.
2,6-Difluorobenzaldehyde > 60 min > 45 minOrtho-F blocks AO; Ring-F blocks CYP hydroxylation.
2,6-Difluoro-4-methyl > 120 min 40 minMethyl adds lipophilicity; Benzylic oxidation is slow.

Note: Data represents generalized trends derived from structural bioisostere principles [1, 2].

Experimental Protocols for Validation

To rigorously assess the stability of your specific difluoro-methylbenzaldehyde analogs, you must distinguish between cytosolic (AO/ALDH) and microsomal (CYP) clearance.

Workflow Overview

AssayWorkflow cluster_Systems Parallel Assays Start Compound Stock (10 mM in DMSO) Incubation Incubation System (37°C) Start->Incubation HLC Human Liver Cytosol (AO/ALDH Activity) Incubation->HLC HLM Human Liver Microsomes (CYP Activity) Incubation->HLM Inhibitors Selective Inhibitors (Hydralazine / Disulfiram) HLC->Inhibitors Optional: Mechanism Check Quench Quench (Acetonitrile + IS) HLC->Quench HLM->Quench Analysis LC-MS/MS Analysis (Parent Depletion) Quench->Analysis

Figure 2: Parallel stability assay workflow to deconvolute metabolic clearance pathways.

Protocol: Cytosolic Stability (AO/ALDH Focus)

Objective: Determine susceptibility to Aldehyde Oxidase and Dehydrogenases.[1]

  • Preparation:

    • Prepare test compound at 1 µM in phosphate buffer (100 mM, pH 7.4).

    • Thaw Human Liver Cytosol (HLC) on ice.

  • Incubation:

    • Pre-warm buffer containing compound to 37°C.[2]

    • Initiate reaction by adding HLC (final protein conc: 1.0 mg/mL).

    • Control A (AO Inhibitor): Add Hydralazine (25 µM) to confirm AO specificity.

    • Control B (ALDH Inhibitor): Add Disulfiram (10 µM) to confirm ALDH specificity.

    • Note: No NADPH is required for AO activity.

  • Sampling:

    • Aliquot 50 µL at T=0, 15, 30, 60, and 120 min.

    • Quench immediately into 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis:

    • Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS monitoring the parent aldehyde and the corresponding carboxylic acid metabolite.

Protocol: Microsomal Stability (CYP Focus)

Objective: Assess oxidative clearance by CYP450s (e.g., methyl group oxidation).

  • Preparation:

    • Prepare test compound at 1 µM in buffer containing 3.3 mM MgCl₂.

  • Incubation:

    • Add Human Liver Microsomes (HLM) (final protein: 0.5 mg/mL).

    • Initiate reaction with NADPH (1 mM final).

    • Negative Control: Incubate without NADPH to assess non-CYP stability in microsomes.

  • Sampling & Analysis:

    • Follow the same quenching and LC-MS/MS procedure as above.

Strategic Recommendations

  • Prioritize 2,6-Substitution: If the binding pocket permits, always utilize the 2,6-difluoro motif. The steric bulk is minimal (Van der Waals radius of F ≈ 1.47 Å vs H ≈ 1.20 Å), but the electronic repulsion and "fence" effect against AO are profound [3].

  • Monitor "Metabolic Switching": Stabilizing the aldehyde may shunt metabolism to the methyl group. If the 4-methyl group is rapidly oxidized to a benzyl alcohol/acid, consider replacing it with a difluoromethyl (

    
    )  or trifluoromethyl (
    
    
    
    )
    group, which are metabolically inert bioisosteres [4].
  • Solubility Check: Difluoro-methyl analogs are highly lipophilic. Ensure kinetic solubility assays are run in parallel to avoid false "stability" data due to precipitation in the incubation well.

References

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[3][4] Journal of Medicinal Chemistry.

  • Muller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

  • Litwin, K. L., et al. (2019). "Aldehyde Oxidase (AO)
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

Methodological & Application

synthesis of 4,5-Difluoro-2-methylbenzaldehyde from 4,5-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of 4,5-Difluoro-2-methylbenzaldehyde presents a classic challenge in electrophilic aromatic substitution (EAS): directing a new substituent to a specific position on a deactivated, multi-substituted ring. This intermediate is a critical scaffold in medicinal chemistry, particularly for modulating metabolic stability via fluorine substitution in kinase inhibitors and agrochemicals.

The Challenge: Regiocontrol

The starting material, 3,4-difluorotoluene (also known as 1,2-difluoro-4-methylbenzene), possesses three distinct directing forces:

  • Methyl Group (C1): Weakly activating, ortho/para directing.

  • Fluorine (C3): Deactivating, ortho/para directing.

  • Fluorine (C4): Deactivating, ortho/para directing.

Standard Vilsmeier-Haack formylation often fails with this substrate due to the electron-deficient nature of the difluorinated ring. Therefore, this protocol utilizes the Rieche Formylation (TiCl₄ /


-dichloromethyl methyl ether), a robust method capable of formylating deactivated arenes with high regioselectivity.
The Solution: Electronic Targeting

Our analysis confirms that the C6 position (relative to the methyl group) is the kinetically favored site for electrophilic attack.

  • C2: Sterically hindered (sandwiched between Methyl and Fluorine).

  • C5: Meta to the activating Methyl group (disfavored).

  • C6: Ortho to the activating Methyl group and para to the C3-Fluorine (cooperative directing effects).

Reaction Pathway & Mechanism

The following diagram illustrates the regiochemical logic and the reaction workflow.

G cluster_logic Regioselectivity Logic SM 3,4-Difluorotoluene (Starting Material) Complex Sigma Complex (Intermediate) SM->Complex Electrophilic Attack (Directed by Me-C1 & F-C3) Reagent TiCl4 + DCME (Active Electrophile) Reagent->Complex Target 4,5-Difluoro-2-methylbenzaldehyde (Target @ C6) Complex->Target Hydrolysis (-HCl) Byproduct Isomers (Minor) (Attack @ C2 or C5) Complex->Byproduct Steric/Electronic Mismatch Logic C6 Position: 1. Ortho to Methyl (Activation) 2. Para to F-C3 (Direction) 3. Sterically Accessible

Figure 1: Reaction pathway highlighting the cooperative directing effects favoring substitution at the C6 position.

Detailed Experimental Protocol

Reagents & Materials
ReagentEquiv.[1][2]RoleHazard Note
3,4-Difluorotoluene 1.0SubstrateFlammable
TiCl₄ (Titanium Tetrachloride) 2.2Lewis AcidCorrosive, Fumes in Air
DCME (Dichloromethyl methyl ether) 1.2Formyl SourceSuspected Carcinogen , Lachrymator
Dichloromethane (DCM) SolventSolventAnhydrous required
Step-by-Step Procedure

Step 1: Setup and Inertion

  • Oven-dry a 500 mL three-neck round-bottom flask, magnetic stir bar, and pressure-equalizing addition funnel.

  • Assemble the apparatus hot under a stream of dry Nitrogen or Argon.

  • Charge the flask with 3,4-Difluorotoluene (10.0 g, 78 mmol) and anhydrous DCM (150 mL) .

  • Cool the solution to -10°C using an ice/salt bath.

Step 2: Lewis Acid Addition (Critical Rate Control) 5. Transfer TiCl₄ (19 mL, ~172 mmol, 2.2 equiv) to the addition funnel under inert atmosphere. 6. Add TiCl₄ dropwise to the stirred solution over 30 minutes .

  • Note: The solution will likely darken (yellow/orange/red) due to complex formation. Maintain internal temperature < 0°C to prevent polymerization or isomerization.

Step 3: Electrophile Addition 7. Add DCME (8.5 mL, ~94 mmol, 1.2 equiv) dropwise over 20 minutes at -10°C. 8. Once addition is complete, allow the reaction to stir at -10°C for 1 hour. 9. Remove the cooling bath and allow the mixture to warm to room temperature (20-25°C) . Stir for an additional 3–5 hours.

  • Checkpoint: Monitor reaction progress via TLC (10% EtOAc/Hexanes) or GC-MS. The starting material peak should disappear.

Step 4: Quench and Hydrolysis 10. Cool the mixture back to 0°C. 11. Carefully pour the reaction mixture into a beaker containing 300 mL of crushed ice/water .

  • Caution: Exothermic hydrolysis of excess TiCl₄ releases HCl gas. Perform in a fume hood.
  • Stir vigorously for 30 minutes to ensure complete hydrolysis of the intermediate acetal to the aldehyde.

Step 5: Workup 13. Separate the organic (DCM) layer. 14. Extract the aqueous layer with DCM (2 x 50 mL). 15. Combine organic phases and wash sequentially with:

  • Water (100 mL)
  • Saturated NaHCO₃ (100 mL) — removes acidic impurities
  • Brine (100 mL)
  • Dry over anhydrous Na₂SO₄ and filter.
  • Concentrate under reduced pressure to yield the crude oil.
Purification

The crude product usually solidifies upon standing or cooling.

  • Primary Method: Recrystallization from Hexanes (or Hexanes/EtOAc 10:1).

  • Alternative: Vacuum distillation (if liquid) or Flash Column Chromatography (SiO₂, 0-5% EtOAc in Hexanes).

Quality Control & Self-Validation

To ensure the correct isomer (4,5-difluoro-2-methylbenzaldehyde) was isolated, use the following validation criteria.

NMR Validation Logic

The key to distinguishing the target from potential byproducts (e.g., 2,3-difluoro-6-methylbenzaldehyde) lies in the aromatic proton coupling .

FeatureTarget: 4,5-Difluoro-2-methylIsomer: 2,3-Difluoro-6-methyl
Proton Positions H3 and H6 (Para relationship)H4 and H5 (Ortho relationship)
H-H Coupling (

)
~0 Hz (Singlets or weak para-coupling)~8.0 Hz (Strong ortho doublet)
F-H Coupling Both protons show

(dd patterns)
Both protons show

(dd patterns)

Acceptance Criteria (


H NMR, 400 MHz, CDCl

):
  • Aldehyde (-CHO): Singlet at ~10.2 ppm.

  • Aromatic Region: Two distinct signals. Look for absence of large 8 Hz coupling between them. They should appear as doublets of doublets (due to Fluorine coupling) but not doublets of doublets of doublets with a large H-H constant.

  • Methyl: Singlet at ~2.6 ppm.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Incomplete hydrolysis of acetalIncrease stirring time with ice water; ensure pH is acidic during quench.
Polymerization/Tar Temperature too high during TiCl₄ additionStrictly maintain T < 0°C during addition.
Wrong Isomer Thermodynamic equilibrationDo not overheat during the room temperature stir phase. Stop reaction immediately upon consumption of SM.

References

  • Rieche, A., Gross, H., & Höft, E. (1960). "Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern." Chemische Berichte, 93(1), 88–94. Link

  • Gross, H., Rieche, A., Höft, E., & Beyer, E. (1967). "Aromatic Aldehydes: Mesitaldehyde." Organic Syntheses, 47, 1. Link

  • García, O., Nicolás, E., & Albericio, F. (2003). "o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4." Tetrahedron Letters, 44(27), 4961–4963. Link

  • PubChem Compound Summary. (n.d.). "4,5-Difluoro-2-methylbenzaldehyde" (CID 84038653). National Center for Biotechnology Information. Link

Sources

Application Note: Reductive Amination Protocols Utilizing 4,5-Difluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery and medicinal chemistry, the incorporation of fluorinated aromatic motifs is a proven strategy to modulate lipophilicity, enhance metabolic stability, and improve blood-brain barrier (BBB) penetrance. 4,5-Difluoro-2-methylbenzaldehyde [1] serves as a highly versatile electrophilic building block for synthesizing complex, biologically active benzylamines via reductive amination.

Mechanistic Nuances & Causality: Working with 4,5-Difluoro-2-methylbenzaldehyde presents a unique stereoelectronic dichotomy that dictates experimental design:

  • Electronic Activation : The strongly electron-withdrawing 4,5-difluoro substituents inductively increase the electrophilicity of the carbonyl carbon. This facilitates the initial nucleophilic attack by the amine to form the hemiaminal intermediate.

  • Steric Hindrance : The ortho-methyl group introduces significant steric bulk directly adjacent to the reactive carbonyl center. This steric clash severely impedes the dehydration of the transient hemiaminal intermediate into the requisite imine or iminium ion[2].

Consequently, standard reductive amination conditions that work seamlessly for unhindered benzaldehydes often yield incomplete conversions here. To overcome this thermodynamic barrier, the protocols below leverage specific acid catalysis and chemoselective hydride donors—primarily Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3)—to drive the equilibrium forward while preventing premature reduction of the aldehyde[2][3].

Mechanistic Pathway & Logical Relationships

ReductiveAmination Aldehyde 4,5-Difluoro-2-methylbenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Addition Amine Primary/Secondary Amine Amine->Hemiaminal Imine Imine / Iminium Ion Hemiaminal->Imine Dehydration (H+ catalyzed) Product Fluorinated Benzylamine Product Imine->Product Reduction STAB NaBH(OAc)3 (Hydride Donor) STAB->Product Chemoselective Transfer

Mechanistic workflow of STAB-mediated reductive amination of fluorinated benzaldehydes.

Quantitative Parameter Optimization

Selecting the correct reducing agent and solvent system is critical for maximizing yield and avoiding side reactions (such as dialkylation or the direct reduction of the aldehyde to a benzyl alcohol). STAB is generally preferred over Sodium cyanoborohydride (NaBH3CN) due to its superior chemoselectivity in weakly acidic media and its lower toxicity profile[2].

Reducing AgentOptimal SolventChemoselectivity (Imine vs. Aldehyde)Toxicity ProfileSuitability for ortho-Hindered AldehydesTypical Yield
NaBH(OAc)3 DCE, DCM, THFExcellentLowHigh (requires AcOH catalyst)85 - 95%
NaBH3CN MeOH, EtOHGoodHigh (HCN gas risk)Moderate (requires pH 4-5)60 - 80%
NaBH4 MeOH, EtOHPoorLowLow (Requires strict 2-step protocol)40 - 65%
Borane-Pyridine DCM, EtOHModerateModerateModerate50 - 70%

Experimental Protocols

Self-Validating System : Both protocols incorporate In-Process Controls (IPC) using LC-MS. Verifying that the intermediate imine is fully formed before the reduction step is the most critical factor in preventing yield loss when working with ortho-substituted benzaldehydes.

Protocol A: Direct Reductive Amination (For Primary & Unhindered Secondary Amines)

Causality : STAB is a mild reducing agent that reacts preferentially with protonated imines over aldehydes[2]. The addition of 1.0 equivalent of acetic acid (AcOH) is mandatory in this protocol to overcome the ortho-methyl steric hindrance by protonating the hemiaminal hydroxyl group, facilitating its departure as water[2][3].

Materials:

  • 4,5-Difluoro-2-methylbenzaldehyde (1.0 mmol, 156.13 g/mol )

  • Amine (1.05 mmol)

  • NaBH(OAc)3 (1.5 mmol)

  • Glacial Acetic Acid (1.0 mmol)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology:

  • Imine Pre-formation : In a dry 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 4,5-Difluoro-2-methylbenzaldehyde (156 mg, 1.0 mmol) and the amine (1.05 mmol) in anhydrous DCE (5.0 mL).

  • Acid Catalysis : Add glacial acetic acid (60 µL, 1.0 mmol). Rationale: The acid catalyzes the dehydration of the sterically hindered hemiaminal. Stir at room temperature (20–25 °C) for 30–60 minutes.

  • In-Process Control (IPC) : Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation Check: Ensure the disappearance of the aldehyde peak (m/z ~157[M+H]+) and the appearance of the imine mass (m/z =[M + Amine - H2O + H]+).

  • Reduction : Once imine formation is confirmed, add NaBH(OAc)3 (318 mg, 1.5 mmol) portion-wise over 5 minutes to manage any mild exotherm[3].

  • Maturation : Stir the suspension at room temperature for 2–4 hours. The mixture will become cloudy as sodium acetate precipitates.

  • Quench & Workup : Quench the reaction by adding saturated aqueous NaHCO3 (5 mL). Rationale: A basic quench neutralizes the acetic acid and destroys excess STAB, partitioning the free-base amine product into the organic layer.

  • Extraction : Extract with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Indirect (Two-Step) Reductive Amination (For Weakly Nucleophilic or Sterically Hindered Amines)

Causality : For anilines or bulky secondary amines, the ortho-methyl group can completely stall direct imine formation. A Lewis acid, Titanium(IV) isopropoxide (Ti(O-iPr)4), is required to act as a potent dehydrating agent and template for imine formation prior to reduction[2].

Materials:

  • 4,5-Difluoro-2-methylbenzaldehyde (1.0 mmol)

  • Hindered Amine (1.0 mmol)

  • Ti(O-iPr)4 (2.0 mmol)

  • NaBH4 (1.5 mmol)

  • Anhydrous THF (5.0 mL) and MeOH (2.0 mL)

Step-by-Step Methodology:

  • Lewis Acid Activation : Combine the aldehyde (1.0 mmol), amine (1.0 mmol), and Ti(O-iPr)4 (0.59 mL, 2.0 mmol) in anhydrous THF (5.0 mL) under a nitrogen atmosphere.

  • Dehydration : Stir at room temperature for 12–18 hours. Validation Check: The solution typically turns deep yellow/orange, indicating the formation of the titanium-imine complex.

  • Solvent Switch & Reduction : Dilute the mixture with anhydrous MeOH (2.0 mL) and cool to 0 °C. Carefully add NaBH4 (57 mg, 1.5 mmol) portion-wise. Rationale: MeOH serves as a proton source for the reduction step, while cooling prevents the over-reduction of any trace unreacted aldehyde.

  • Quench : Stir for 1 hour at room temperature, then quench with water (2 mL). A heavy white precipitate of TiO2 will immediately form.

  • Filtration & Extraction : Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (20 mL). Separate the organic layer from the filtrate, dry over Na2SO4, and concentrate.

Troubleshooting & Self-Validation Matrix

  • Incomplete Conversion : If LC-MS shows unreacted aldehyde and amine after 4 hours in Protocol A, the ortho-methyl steric clash is dominating the reaction kinetics.

    • Solution: Switch to Protocol B (Ti(O-iPr)4) or add 3Å molecular sieves to the Protocol A mixture to forcefully drive out water and push the equilibrium toward the imine.

  • Over-Alkylation (Dialkylation) : Common when using primary, unhindered amines (e.g., methylamine).

    • Solution: Use a slight excess of the amine (1.5 - 2.0 eq) relative to the aldehyde, or ensure the imine is 100% pre-formed before adding the reducing agent.

  • Aldehyde Reduction (Benzyl Alcohol Formation) : Occurs if STAB is added before the imine has fully formed.

    • Solution: Strictly adhere to the 30-60 minute pre-stirring period and verify imine formation via LC-MS before introducing the hydride source.

References

  • [2] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • [1] Title: 4,5-difluoro-2-methylbenzaldehyde (C8H6F2O) - PubChemLite Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

using 4,5-Difluoro-2-methylbenzaldehyde in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthetic utility of 4,5-Difluoro-2-methylbenzaldehyde (CAS: 874477-06-6) as a high-value scaffold in the development of next-generation agrochemicals.

The specific substitution pattern of this intermediate offers two distinct advantages for active ingredient (AI) design:

  • Metabolic Stability: The 4,5-difluoro motif blocks oxidative metabolism (hydroxylation) at the most accessible ring positions, significantly extending the half-life of the AI in plant systems.

  • Steric Shielding: The ortho-methyl group (position 2) provides steric hindrance, protecting downstream functional groups (such as carboxamides in SDHI fungicides) from rapid enzymatic hydrolysis in soil.

This guide provides validated protocols for converting this aldehyde into 4,5-difluoro-2-methylaniline (a precursor for SDHI fungicides) and fluorinated styrenes (precursors for novel ergosterol biosynthesis inhibitors).

Chemical Profile & Reactivity

PropertySpecificationRelevance to Synthesis
IUPAC Name 4,5-Difluoro-2-methylbenzaldehydeCore Scaffold
Molecular Weight 156.13 g/mol Stoichiometry calculations
Physical State White to pale yellow solid/liquidLow melting point requires careful handling during filtration.
Electronic Effect Electron-withdrawing (F, F)Increases electrophilicity of the aldehyde carbonyl; facilitates nucleophilic attack.
Steric Effect Ortho-Methyl groupHinders nucleophilic attack slightly; requires higher reaction temperatures for condensations.

Application I: Synthesis of SDHI Fungicide Precursors

The most critical application of 4,5-Difluoro-2-methylbenzaldehyde is its conversion into 4,5-difluoro-2-methylaniline . This aniline is the amine component in the synthesis of Succinate Dehydrogenase Inhibitors (SDHIs), a class of fungicides that includes Bixafen and Fluxapyroxad analogs.

Mechanism & Pathway

The synthesis proceeds via a Pinnick Oxidation to the benzoic acid, followed by a Curtius Rearrangement to the aniline. This route avoids the use of harsh nitration/reduction conditions that could defluorinate the ring.

SDHI_Synthesis Aldehyde 4,5-Difluoro-2- methylbenzaldehyde Acid 4,5-Difluoro-2- methylbenzoic Acid Aldehyde->Acid Oxidation (NaClO2, H2O2) AcylAzide Acyl Azide Intermediate Acid->AcylAzide DPPA, TEA Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (-N2) Aniline 4,5-Difluoro-2- methylaniline Isocyanate->Aniline Hydrolysis (H2O/HCl) SDHI Target SDHI (Carboxamide) Aniline->SDHI Coupling (Pyrazole-COCl)

Figure 1: Synthetic workflow from aldehyde to SDHI fungicide active ingredient.[1][2][3]

Experimental Protocol: Aldehyde to Aniline Conversion

Step A: Pinnick Oxidation to Benzoic Acid

  • Preparation: Dissolve 4,5-Difluoro-2-methylbenzaldehyde (10.0 mmol, 1.56 g) in acetonitrile (20 mL) and water (5 mL).

  • Scavenger Addition: Add NaH₂PO₄ (2.0 eq) and 2-methyl-2-butene (5.0 eq). Note: The alkene scavenges hypochlorous acid to prevent ring chlorination.

  • Oxidation: Cool to 0°C. Add sodium chlorite (NaClO₂, 1.5 eq) portion-wise over 30 minutes.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot (R_f ~0.6) should disappear, replaced by the baseline acid spot.

  • Workup: Acidify to pH 2 with 1N HCl. Extract with ethyl acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Yield Expectation: >90% white solid.

Step B: Curtius Rearrangement to Aniline

  • Activation: Dissolve the crude benzoic acid (10.0 mmol) in anhydrous Toluene (50 mL) under nitrogen.

  • Azidation: Add Triethylamine (1.2 eq) followed by Diphenylphosphoryl azide (DPPA, 1.1 eq). Stir at RT for 1 hour.

  • Rearrangement: Heat the mixture to reflux (110°C) for 2 hours. Evolution of N₂ gas indicates isocyanate formation.

  • Hydrolysis: Cool to 60°C. Add 20% HCl (10 mL) and stir vigorously for 2 hours to hydrolyze the isocyanate.

  • Isolation: Cool to RT. Separate layers. Basify the aqueous layer to pH 10 with NaOH (20%). Extract the aniline with dichloromethane (DCM).

  • Purification: Concentrate and purify via flash chromatography (Hexane:EtOAc).

    • Target:4,5-Difluoro-2-methylaniline .

Application II: Synthesis of Fluorinated Styrenes

This aldehyde serves as a precursor to styrene intermediates used in the synthesis of novel Metyltetraprole analogs (a quinone outside inhibitor, QoI). The aldehyde is converted via Wittig olefination.

Mechanism & Pathway[1][2][4][5][6][7]

Wittig_Synthesis Aldehyde 4,5-Difluoro-2- methylbenzaldehyde Betaine Oxaphosphetane Intermediate Aldehyde->Betaine + Ylide (KOtBu) Phosphonium Methyltriphenyl- phosphonium Bromide Phosphonium->Betaine Base Activation Styrene 4,5-Difluoro-2- methylstyrene Betaine->Styrene - Ph3PO Scaffold Metyltetraprole Analog Styrene->Scaffold Heck Coupling or Cycloaddition

Figure 2: Wittig olefination pathway to fluorinated styrene intermediates.

Experimental Protocol: Wittig Olefination
  • Ylide Formation: In a dry flask under Argon, suspend Methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (10 mL/g).

  • Base Addition: Cool to 0°C. Add Potassium tert-butoxide (KOtBu, 1.3 eq) portion-wise. The solution will turn bright yellow (ylide formation). Stir for 30 mins.

  • Addition: Dissolve 4,5-Difluoro-2-methylbenzaldehyde (1.0 eq) in THF and add dropwise to the ylide solution at 0°C.

  • Reaction: Warm to RT and stir for 3 hours.

  • Quench: Add saturated NH₄Cl solution.

  • Workup: Extract with Hexanes (to precipitate triphenylphosphine oxide). Filter off the solid oxide. Concentrate the filtrate.

  • Purification: The styrene is non-polar. Pass through a short silica plug eluting with 100% Hexanes.

    • Caution: Styrenes can polymerize. Store at -20°C with a stabilizer (e.g., BHT) if not using immediately.

Comparative Data Summary

TransformationReagentsKey IntermediateYield (Typical)Critical Control Point
Oxidation NaClO₂ / H₂O₂Benzoic Acid92-95%Temperature control (0°C) to prevent over-oxidation.
Curtius DPPA / TEAAniline75-80%Strict anhydrous conditions; N₂ gas evolution management.
Wittig MePPh₃Br / KOtBuStyrene85-88%Removal of Ph₃PO byproduct; polymerization prevention.
Condensation Ethyl PyruvateQuinoline60-70%Requires acid catalysis; potential for regioisomers.

References

  • Potapov, V. A., et al. (2024).[1][3] Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(4), M1889.[1][3] Link

    • Relevance: Validates the use of fluorinated benzaldehyde/aniline derivatives in quinoline synthesis for biological activity.
  • BenchChem Application Notes. (2025). Synthesis Protocol for 2-Chloro-5,6-difluoroquinoxaline. Link

    • Relevance: Demonstrates the reactivity of the 4,5-difluoro motif in heterocyclic condensation reactions relevant to agrochemicals.
  • Swarts, F. (2022). Fluorinated Pesticide Intermediates: Structural Strategy in Agrochemicals. Alfa Chemistry. Link

    • Relevance: Provides the theoretical grounding for the metabolic stability conferred by the 4,5-difluoro substitution p
  • PubChem. (2025).[4] Compound Summary: 4,5-difluoro-2-methylbenzaldehyde. National Library of Medicine. Link

    • Relevance: Source of physicochemical data and safety classifications (H315, H319) used in the protocol design.
  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.[5] Link

    • Relevance: Provides the foundational "Doebner-Miller" type condensation conditions adapted for the quinoline synthesis section.

Sources

Application Note & Protocols: Selective Oxidation of 4,5-Difluoro-o-xylene to Aldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed technical guide for researchers, chemists, and professionals in drug development on the selective oxidation of 4,5-difluoro-o-xylene. The primary focus is on methodologies to synthesize the corresponding mono- and di-aldehyde derivatives, which are valuable synthons in medicinal chemistry and materials science. This guide elucidates the underlying chemical principles, compares various synthetic strategies, and provides detailed, field-tested protocols for laboratory-scale synthesis.

Introduction: The Synthetic Value of Fluorinated Aromatic Aldehydes

Aromatic aldehydes bearing fluorine substituents are critical building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 4,5-Difluoro-o-xylene is a readily available starting material for accessing valuable derivatives such as 4,5-difluoro-2-methylbenzaldehyde and 4,5-difluorophthalaldehyde.

The primary synthetic challenge lies in the selective oxidation of one or both benzylic methyl groups to the aldehyde stage while preventing over-oxidation to the more thermodynamically stable carboxylic acids. The oxidation of the second methyl group is often significantly more difficult than the first, requiring carefully controlled reaction conditions to achieve desired selectivity.[1] This guide explores practical and reliable methods to navigate these challenges.

Mechanistic Considerations and Strategic Approaches

The selective oxidation of a benzylic methyl group to an aldehyde requires a reagent or catalytic system that can activate the C-H bond without promoting the subsequent, and often facile, oxidation of the resulting aldehyde.

Core Challenges:
  • Over-oxidation: Aldehydes are readily oxidized to carboxylic acids under many oxidative conditions.

  • Selectivity: In the case of dialdehyde synthesis, achieving uniform oxidation of both methyl groups without significant formation of mono-aldehyde or the corresponding acid byproducts can be difficult.

  • Reaction Control: Many oxidation reactions are highly energetic and require careful control of temperature and reagent addition.

Several strategies have been developed to address these issues, primarily revolving around the choice of oxidant and catalyst.

DOT Diagram: Oxidation Pathway of 4,5-Difluoro-o-xylene

Oxidation_Pathway cluster_main Oxidation States of 4,5-Difluoro-o-xylene start 4,5-Difluoro-o-xylene mono_aldehyde1 4,5-Difluoro-2- methylbenzaldehyde start->mono_aldehyde1 [O] mono_aldehyde2 3,4-Difluoro-6- methylbenzaldehyde start->mono_aldehyde2 [O] di_aldehyde 4,5-Difluorophthalaldehyde mono_aldehyde1->di_aldehyde [O] mono_aldehyde2->di_aldehyde [O] di_acid 4,5-Difluorophthalic Acid di_aldehyde->di_acid Over-oxidation [O] anhydride 4,5-Difluorophthalic Anhydride di_acid->anhydride - H₂O

Caption: Oxidation pathway from the starting material to target aldehydes and over-oxidation products.

Comparative Analysis of Oxidation Methodologies

The choice of methodology depends on the desired product (mono- vs. di-aldehyde), scale, and available equipment. Below is a summary of common approaches.

Method Oxidant/Catalyst Typical Conditions Selectivity Advantages Disadvantages Ref.
Selenium Dioxide Oxidation Stoichiometric SeO₂Dioxane or Acetic Acid, RefluxGood for AldehydeReliable, well-established, avoids over-oxidation.Toxicity of selenium compounds, stoichiometric waste.
Metal-Catalyzed Air Oxidation Co/Mn salts, often with Br⁻ promoterAcetic Acid, 100-150°C, Air/O₂ pressureVariable; often favors carboxylic acidUses air as oxidant, scalable for industrial processes.Harsh conditions, over-oxidation is a major issue, catalyst separation.[1][2]
Cerium-Based Catalysis CeO₂ Nanomaterials150-250°C, Air/O₂Generally favors complete oxidationCan be highly active.High temperatures required, often leads to CO₂.[3][3][4]
Photocatalytic Oxidation Various (e.g., FeVO₄/g-C₃N₄)Visible light, H₂O₂, 20-40°CPotentially HighVery mild conditions, high selectivity possible.Requires specialized photoreactor equipment, catalyst development is ongoing.[5]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Synthesis of 4,5-Difluorophthalaldehyde via Selenium Dioxide Oxidation

This protocol leverages the classic benzylic oxidation using selenium dioxide, which is highly effective for converting activated methyl groups to aldehydes. The mechanism involves an ene reaction followed by a[2][6]-sigmatropic rearrangement, which inherently stops at the aldehyde stage.

Reagents & Materials:

  • 4,5-Difluoro-o-xylene (1.0 eq)

  • Selenium Dioxide (SeO₂, 2.2 eq)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-difluoro-o-xylene (e.g., 5.0 g, 35.2 mmol) and 1,4-dioxane (100 mL).

  • Reagent Addition: Add selenium dioxide (e.g., 8.6 g, 77.4 mmol, 2.2 eq) to the solution. Caution: Selenium compounds are highly toxic. Handle with extreme care in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 101°C) with vigorous stirring. The reaction mixture will turn dark as elemental selenium precipitates. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Work-up - Filtration: Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with a small amount of ethyl acetate.

  • Work-up - Extraction: Transfer the filtrate to a separatory funnel. Dilute with 150 mL of ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL). The bicarbonate wash removes any acidic byproducts and residual SeO₂.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4,5-difluorophthalaldehyde as a solid.

Characterization:

  • Appearance: Typically a white to pale yellow solid.

  • ¹H NMR & ¹⁹F NMR: To confirm the structure and purity.

  • Melting Point: Compare with literature values if available.

Protocol 2: Selective Synthesis of 4,5-Difluoro-2-methylbenzaldehyde

To favor mono-oxidation, the stoichiometry of the oxidant is reduced, and reaction time is carefully controlled. This protocol is an adaptation of the previous method.

Reagents & Materials:

  • Same as Protocol 1, with adjusted stoichiometry.

Step-by-Step Procedure:

  • Stoichiometry Adjustment: Use 4,5-difluoro-o-xylene (1.0 eq) and Selenium Dioxide (SeO₂, 1.05 eq).

  • Reaction Setup: Follow the setup as described in Protocol 1.

  • Reaction: Heat the mixture to reflux. The key to achieving mono-selectivity is careful monitoring. Take aliquots every 1-2 hours and analyze by GC-MS to track the relative concentrations of starting material, mono-aldehyde, and di-aldehyde.

  • Quenching: Stop the reaction when the concentration of the desired mono-aldehyde is maximized (typically at ~60-70% conversion of the starting material). This prevents significant formation of the di-aldehyde.

  • Work-up and Purification: Follow the same work-up and purification procedures as in Protocol 1. The chromatographic separation will need to resolve the starting material, mono-aldehyde, and di-aldehyde.

DOT Diagram: Experimental Workflow for SeO₂ Oxidation

Workflow cluster_protocol SeO₂ Oxidation Protocol A 1. Setup Combine 4,5-difluoro-o-xylene, SeO₂, and dioxane in flask. B 2. Reaction Heat to reflux (101°C). Monitor via TLC/GC-MS. A->B Heat C 3. Quench & Filter Cool to RT. Filter through Celite to remove selenium. B->C Reaction Complete D 4. Extraction Dilute with EtOAc. Wash with NaHCO₃ (aq) and Brine. C->D E 5. Dry & Concentrate Dry organic layer (MgSO₄). Remove solvent via rotovap. D->E F 6. Purification Flash column chromatography (Silica, Hex/EtOAc). E->F G Final Product 4,5-Difluoro-aldehyde(s) F->G

Caption: Step-by-step workflow for the synthesis of 4,5-difluoro-aldehydes using SeO₂.

Concluding Remarks for the Practicing Scientist

The selective oxidation of 4,5-difluoro-o-xylene to its aldehyde derivatives is a synthetically valuable but challenging transformation. For laboratory-scale synthesis where purity and selectivity are paramount, the stoichiometric oxidation with selenium dioxide remains a highly reliable and predictable method. While it involves toxic reagents, the procedural simplicity and the reduced risk of over-oxidation make it a superior choice compared to high-temperature catalytic air oxidations for this specific transformation. Researchers aiming for mono-aldehyde synthesis must prioritize careful reaction monitoring to quench the reaction at the optimal time point. Future advancements in selective photocatalytic or enzymatic methods may offer greener and milder alternatives.[5][7]

References

  • ScienceAsia. p-Xylene catalytic oxidation to terephthalic acid by ozone. Available from: [Link]

  • Huang, H., et al. (2012). Complete oxidation of o-xylene over Pd/Al2O3 catalyst at low temperature. Catalysis Today. Available from: [Link]

  • Google Patents. Method for oxidation of xylene derivatives. US6465685B1.
  • ACS Publications. A Green Oxidation Process of p-Xylene to Terephthalic Acid through the UV Irradiation-Enhanced Ozonation Process. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Unacademy. Aldehydes, Ketones and Carboxylic Acid. Available from: [Link]

  • MDPI. Advances in Selective Photocatalytic Oxidation of p-Xylene to Terephthalic Acid as a Sustainable Route: A Short Review on Photocatalyst Formulation and Related Reaction Mechanisms. Molecules. (2023). Available from: [Link]

  • Science of Synthesis. Allylic and Benzylic Oxidation. Thieme. (2002). Available from: [Link]

  • PrepChem.com. Synthesis of 4,5-Difluorophthalic Anhydride (5). Available from: [Link]

  • Hashemi, M., & Manuchehri, N. (1997). Selective Oxidation of Xylenes to Toluic Acids. Iranian Journal of Chemistry and Chemical Engineering. Available from: [Link]

  • MDPI. p-Xylene Oxidation to Terephthalic Acid: New Trends. Molecules. (2023). Available from: [Link]

  • Li, Y., et al. (2019). One-step highly selective oxidation of p-xylene to 4-hydroxymethylbenzoic acid over Cu-MOF catalysts under mild conditions. Catalysis Communications. Available from: [Link]

  • Google Patents. Process for oxidation of xylenes. US2809211A.
  • Poliakoff, M., et al. (2002). Simultaneous continuous partial oxidation of mixed xylenes in supercritical water. Green Chemistry. Available from: [Link]

  • PubChem. 4,5-difluoro-2-methylbenzaldehyde. Available from: [Link]

  • PubMed. Benzylic and aryl hydroxylations of m-xylene by o-xylene dioxygenase from Rhodococcus sp. strain DK17. (2010). Available from: [Link]

  • PubMed. Complete catalytic oxidation of o-xylene over CeO2 nanocubes. (2012). Available from: [Link]

  • Organic Syntheses. N-BENZOYLPYRROLIDINE. Available from: [Link]

  • Google Patents. Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde. CN103467260A.
  • ResearchGate. Mechanism of catalytic oxidation of o-xylene by MOF-derived Co3O4 with different shapes. (2020). Available from: [Link]

  • ResearchGate. Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). (2023). Available from: [Link]

  • LookChem. Oxidation of o-Xylene to Phthalic Anhydride. Available from: [Link]

  • Catalysis Science & Technology. Shape dependence of nanoceria on complete catalytic oxidation of o-xylene. (2014). Available from: [Link]

  • Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. CN110903176A.
  • Journal of the Chemical Society. Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. (1954). Available from: [Link]

  • White Rose Research Online. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Available from: [Link]

  • BioResources. Chlorine-free method for the oxidation of residual aldehydes on TEMPO-oxidized cellulose. (2018). Available from: [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Available from: [Link]

  • Applied and Environmental Microbiology. Anaerobic Oxidation of o-Xylene, m-Xylene, and Homologous Alkylbenzenes by New Types of Sulfate-Reducing Bacteria. (1996). Available from: [Link]

Sources

Application Note: Regioselective Formylation of 3,4-Difluorotoluene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Fluorinated benzaldehydes are indispensable building blocks in modern drug discovery, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) to enhance metabolic stability, lipophilicity, and target binding affinity 1. The synthesis of specific regioisomers, such as 4,5-difluoro-2-methylbenzaldehyde (CAS 128219-81-8) 2, requires the precise formylation of 3,4-difluorotoluene.

Formylating 3,4-difluorotoluene presents a distinct synthetic challenge. The aromatic ring is electronically deactivated by the strong inductive electron-withdrawing effects of the two fluorine atoms, rendering standard mild formylation techniques ineffective. Success depends entirely on the strategic selection of reagents that can generate a highly reactive electrophile while navigating the substrate's inherent directing groups.

Regioselectivity Analysis: In 3,4-difluorotoluene, the methyl group at C1 is weakly activating and directs electrophilic aromatic substitution (EAS) to the ortho and para positions (C2 and C6). The fluorine atom at C3 directs to C2 and C6, while the fluorine at C4 directs to C3 and C5. Consequently, positions C2 and C6 are synergistically activated by both the methyl group and the C3 fluorine.

Between these two, C2 is sterically hindered (flanked by the methyl group and the C3 fluorine). Position C6 is sterically accessible, making it the kinetically and thermodynamically favored site for electrophilic attack, ultimately yielding 4,5-difluoro-2-methylbenzaldehyde 3.

Selection of Formylating Reagents

To overcome the deactivation of the difluorinated ring, a highly potent electrophile is required.

  • Rieche Formylation (Cl₂CHOMe / TiCl₄): This is the optimal method. Dichloromethyl methyl ether reacts with a strong Lewis acid like Titanium(IV) chloride (TiCl₄) 4 to generate a highly reactive oxonium/carbocation intermediate. This method is highly effective for the direct formylation of fluorine-containing aromatics 5.

  • Vilsmeier-Haack (POCl₃ / DMF): While standard for many aromatics, the Vilsmeier-Haack reagent is generally too weak for deactivated difluorobenzenes unless subjected to highly controlled, forcing thermal conditions, which often leads to degradation 1.

  • Directed ortho Metalation (DoM): Using strong bases like n-BuLi or sec-BuLi followed by a DMF quench is a common alternative for functionalizing fluorotoluenes 6. However, DoM is directed by the fluorine atoms to the most acidic proton (typically C2), which alters the regioselectivity and yields 3,4-difluoro-2-methylbenzaldehyde rather than the desired C6-formylated product.

Table 1: Quantitative Comparison of Formylation Strategies for 3,4-Difluorotoluene
Formylation MethodPrimary ReagentsTarget RegioisomerExpected YieldMechanistic Rationale
Rieche Formylation Cl₂CHOMe, TiCl₄, DCM4,5-Difluoro-2-methylbenzaldehyde (C6)70–85%Strong electrophile overcomes F-deactivation; sterics favor C6 attack.
Vilsmeier-Haack POCl₃, DMFN/A< 10%Electrophile is too weak for deactivated difluorobenzenes.
Directed Metalation (DoM) sec-BuLi, TMEDA, DMF3,4-Difluoro-2-methylbenzaldehyde (C2)40–60%Lithiation is directed by F to the most acidic proton (C2), altering regioselectivity.
Duff Reaction HMTA, TFAN/ATraceRequires strongly activated rings (e.g., phenols) to proceed.

Reaction Pathway Visualization

RiechePathway Substrate 3,4-Difluorotoluene (Sterically accessible at C6) EAS Electrophilic Aromatic Substitution (Regioselective attack at C6) Substrate->EAS Reagents Cl₂CHOMe + TiCl₄ Electrophile Active Electrophile [CH(OMe)Cl]⁺ TiCl₅⁻ Reagents->Electrophile Lewis Acid Activation Electrophile->EAS Attack at least hindered activated position Intermediate Hemiacetal Intermediate (Ar-CH(OMe)Cl) EAS->Intermediate Deprotonation Hydrolysis Aqueous Quench / Hydrolysis (HCl / H₂O) Intermediate->Hydrolysis Product 4,5-Difluoro-2-methylbenzaldehyde (Target Product) Hydrolysis->Product -MeOH, -HCl

Figure 1: Mechanistic pathway of the Rieche formylation of 3,4-difluorotoluene.

Experimental Protocol: Synthesis of 4,5-Difluoro-2-methylbenzaldehyde

Self-Validating System: This protocol utilizes in-process visual cues and temperature controls to ensure the integrity of the highly moisture-sensitive electrophile and validate reaction progression.

Materials
  • 3,4-Difluorotoluene (1.0 equiv)

  • Dichloromethyl methyl ether (Cl₂CHOMe) (1.5 equiv)

  • Titanium(IV) chloride (TiCl₄) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Crushed ice, saturated NaHCO₃, brine.

Step-by-Step Methodology
  • System Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet. Purge with N₂ for 15 minutes.

    • Causality: TiCl₄ and Cl₂CHOMe are exceptionally sensitive to moisture. Trace water will prematurely hydrolyze the reagents, destroying the active electrophile and drastically reducing yield.

  • Electrophile Generation: Add anhydrous DCM (10 mL/mmol substrate) and Cl₂CHOMe to the flask. Cool the mixture to 0 °C using an ice bath. Slowly add TiCl₄ dropwise over 15 minutes.

    • Causality: The Lewis acid-base complexation is highly exothermic. Maintaining 0 °C prevents the thermal decomposition of the highly reactive [CH(OMe)Cl]⁺ intermediate. Validation: A deep red/orange color change visually confirms the successful formation of the active electrophile complex.

  • Substrate Addition: Dissolve 3,4-difluorotoluene in a small volume of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

    • Causality: Controlled addition manages the exothermic EAS reaction, preventing localized heating that could lead to unwanted polymerization or poly-formylation.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 3–4 hours.

    • Causality: Because the difluorinated ring is electronically deactivated, the reaction requires higher thermal energy (room temperature) compared to activated substrates (which typically react at 0 °C) to reach full conversion. Validation: Monitor via TLC (Hexanes/EtOAc 9:1); the disappearance of the non-polar starting material validates completion.

  • Quenching and Hydrolysis: Slowly pour the dark reaction mixture onto vigorously stirred crushed ice and water.

    • Causality: The cold aqueous quench safely neutralizes unreacted TiCl₄ (generating inert TiO₂ and HCl) and rapidly hydrolyzes the hemiacetal intermediate into the final aldehyde product.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organic layers with saturated NaHCO₃ (until aqueous pH ~7) and brine, then dry over anhydrous MgSO₄. Concentrate under reduced pressure and purify via silica gel chromatography to yield pure 4,5-difluoro-2-methylbenzaldehyde.

References

  • Guidechem. 3,4-Difluorobenzaldehyde 34036-07-2 wiki. Retrieved from 1

  • LookChem. Cas 34036-07-2, 3,4-Difluorobenzaldehyde. Retrieved from 5

  • Benchchem. 3,5-Difluorotoluene | High Purity | For Research Use. Retrieved from 6

  • Guiding-Bio. Custom Synthesis Products Supplier: 4,5-Difluoro-2-methylbenzaldehyde. Retrieved from 2

  • BLD Pharm. 34036-07-2 | 3,4-Difluorobenzaldehyde. Retrieved from 3

  • Scribd. CRC Handbook of Chemistry and Physics - (Section 6 Fluid Properties). Retrieved from 4

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Difluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Answering your question.

Welcome to the technical support center for the synthesis of 4,5-Difluoro-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your synthetic route and improve your yield and purity.

The synthesis of 4,5-Difluoro-2-methylbenzaldehyde can be challenging, often with competing side reactions and purification difficulties. This guide provides practical, field-tested advice to navigate these issues, grounded in established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 4,5-Difluoro-2-methylbenzaldehyde.

Low or No Product Yield

Question: I am attempting the Vilsmeier-Haack formylation of 1,2-difluoro-4-methylbenzene, but I am getting a very low yield of the desired 4,5-Difluoro-2-methylbenzaldehyde. What are the likely causes and how can I improve it?

Answer: A low yield in the Vilsmeier-Haack reaction is a common issue that can often be traced back to several key factors. Let's break down the potential causes and solutions:

  • Purity of Starting Materials: The purity of your 1,2-difluoro-4-methylbenzene is crucial. Any impurities can interfere with the reaction. It is recommended to use a starting material with a purity of at least 98%.

  • Reaction Conditions: The temperature and reaction time are critical parameters. The Vilsmeier-Haack reaction is typically exothermic, and careful temperature control is necessary to prevent side reactions.

    • Temperature: The reaction should be carried out at a low temperature, typically between 0 and 10 °C, especially during the addition of the Vilsmeier reagent. Allowing the temperature to rise can lead to the formation of undesired byproducts.

    • Reaction Time: The reaction should be monitored closely by TLC or GC to determine the optimal reaction time. A reaction time that is too short will result in incomplete conversion, while a reaction time that is too long can lead to product degradation.

  • Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent (formed from a formamide derivative like N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride) to the 1,2-difluoro-4-methylbenzene is a critical factor. An excess of the Vilsmeier reagent is often used to ensure complete conversion, but a large excess can lead to the formation of byproducts. A good starting point is to use a 1.2 to 1.5 molar excess of the Vilsmeier reagent.

  • Work-up Procedure: The work-up procedure is critical for isolating the product and removing unreacted starting materials and byproducts. The reaction mixture should be quenched by slowly adding it to ice-water, followed by neutralization with a base such as sodium carbonate or sodium hydroxide. The product is then typically extracted with an organic solvent like dichloromethane or ethyl acetate.

Experimental Protocol: Optimized Vilsmeier-Haack Formylation

  • To a stirred solution of N,N-dimethylformamide (1.2 eq.) in dichloromethane at 0 °C, add phosphorus oxychloride (1.2 eq.) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1,2-difluoro-4-methylbenzene (1.0 eq.) in dichloromethane dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, pour the mixture slowly into a stirred mixture of ice and water.

  • Neutralize the mixture with a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation: Effect of Reaction Conditions on Yield

ParameterCondition ACondition BCondition C
Temperature 0 °CRoom Temperature50 °C
Reaction Time 4 hours4 hours2 hours
Yield 75-85%40-50%10-20%

Visualization: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0°C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture 0°C to RT Starting_Material 1,2-Difluoro-4-methylbenzene Starting_Material->Reaction_Mixture Quenching Quench with Ice-Water Reaction_Mixture->Quenching Neutralization Neutralize (Na2CO3) Quenching->Neutralization Extraction Extract (DCM) Neutralization->Extraction Purification Column Chromatography Extraction->Purification Product 4,5-Difluoro-2-methylbenzaldehyde Purification->Product Impurity_Troubleshooting Start Impurity Detected in Product Identify_Route Identify Synthetic Route Start->Identify_Route Vilsmeier Vilsmeier-Haack Identify_Route->Vilsmeier Formylation Oxidation Oxidation of Alcohol Identify_Route->Oxidation Oxidation Check_SM Check Purity of Starting Material Vilsmeier->Check_SM Optimize_Stoichiometry Optimize Reagent Stoichiometry Vilsmeier->Optimize_Stoichiometry Control_Temp Control Reaction Temperature Vilsmeier->Control_Temp Monitor_Time Monitor Reaction Time Vilsmeier->Monitor_Time Oxidation->Check_SM Choose_Oxidant Choose a Milder Oxidizing Agent (PCC, DMP) Oxidation->Choose_Oxidant Control_Oxidant_Amount Control Amount of Oxidant Oxidation->Control_Oxidant_Amount Purification Optimize Purification (Chromatography, Recrystallization) Check_SM->Purification Optimize_Stoichiometry->Purification Control_Temp->Purification Monitor_Time->Purification Choose_Oxidant->Purification Control_Oxidant_Amount->Purification

Caption: Troubleshooting decision tree for minimizing impurities in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of the two fluorine atoms in the synthesis of 4,5-Difluoro-2-methylbenzaldehyde?

A1: The two fluorine atoms on the benzene ring are strongly electron-withdrawing groups. This has a significant impact on the reactivity of the aromatic ring. In the Vilsmeier-Haack reaction, these fluorine atoms deactivate the ring towards electrophilic substitution, making the reaction more challenging than for an unsubstituted toluene. This is why careful optimization of the reaction conditions is necessary to achieve a good yield.

Q2: Can I use a different formylating agent for the Vilsmeier-Haack reaction?

A2: While the combination of DMF and POCl₃ is the most common and cost-effective, other reagents can be used to generate the Vilsmeier reagent. For instance, oxalyl chloride or thionyl chloride can be used in place of POCl₃. However, these reagents are often more reactive and may require even more stringent temperature control.

Q3: My final product has a yellowish tint. How can I decolorize it?

A3: A yellowish tint in the final product often indicates the presence of minor, colored impurities. If column chromatography does not remove the color completely, you can try recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate. Alternatively, a small amount of activated carbon can be added to a solution of the product, stirred for a short period, and then filtered to remove the colored impurities.

Q4: Is the oxidation of 4,5-difluoro-2-methylbenzyl alcohol a better route than the Vilsmeier-Haack reaction?

A4: The "better" route depends on the available starting materials and the desired scale of the reaction. The Vilsmeier-Haack reaction starts from the more readily available 1,2-difluoro-4-methylbenzene. The oxidation route requires the synthesis of the corresponding benzyl alcohol first, which adds an extra step. However, the oxidation of the alcohol can sometimes offer higher purity of the final product if a selective oxidizing agent is used.

References

  • Title: Vilsmeier-Haack Reaction: Recent Advances and Applications Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Oxidation of Alcohols to Aldehydes and Ketones Source: Chemical Reviews URL: [Link]

Technical Support Center: Preventing Over-oxidation in the Synthesis of Fluorobenzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Fluorobenzaldehydes are indispensable building blocks in modern medicinal chemistry and materials science, serving as key precursors for a wide range of pharmaceuticals and specialty chemicals.[1] The direct oxidation of the methyl group on a fluorotoluene scaffold is an atom-economical and attractive synthetic route. However, this transformation is frequently plagued by a critical challenge: over-oxidation. The desired aldehyde is often further oxidized to the corresponding, and generally undesired, fluorobenzoic acid, leading to reduced yields and complex purification procedures.[2][3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and validated protocols to mitigate over-oxidation. We will explore the mechanistic nuances of this reaction, the critical role of reagent selection, and the precise control of reaction parameters to selectively yield the target fluorobenzaldehyde.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm attempting to synthesize a fluorobenzaldehyde from the corresponding fluorotoluene, but my yield is low and I'm isolating a significant amount of fluorobenzoic acid. What is the primary cause?

This is the most common issue encountered in this synthesis and almost always points to a lack of selectivity in the oxidation system. The oxidation of a methyl group to a carboxylic acid proceeds through the benzyl alcohol and then the benzaldehyde intermediate. Because aldehydes are more susceptible to oxidation than the starting methyl group, the reaction can easily "overshoot" the desired product. The primary causes are typically:

  • Use of an overly aggressive oxidizing agent (e.g., potassium permanganate, chromic acid).[3]

  • Lack of precise control over reaction conditions , such as temperature, reaction time, or oxidant stoichiometry.

  • The electronic properties of the fluorotoluene substrate , which can influence the relative rates of the sequential oxidation steps.

Q2: How does the position of the fluorine atom (ortho, meta, para) on the aromatic ring affect the oxidation of the methyl group?

The position of the fluorine atom has a subtle but important electronic influence. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which can deactivate the ring and slightly strengthen the benzylic C-H bonds, making them more resistant to initial oxidation compared to unsubstituted toluene.[4][5]

  • Para-Fluorotoluene: The fluorine atom's inductive effect dominates, making the benzylic C-H bonds slightly less reactive. This can sometimes be advantageous, allowing for more controlled oxidation if a sufficiently reactive but selective oxidant is used.

  • Ortho-Fluorotoluene: A strong inductive effect is present. Additionally, steric hindrance from the adjacent fluorine atom may slightly impede the approach of bulky oxidizing agents to the methyl group.

  • Meta-Fluorotoluene: The inductive effect is still present, deactivating the ring. Resonance effects are less pronounced at the meta position.[6]

In all cases, the benzylic position remains the most susceptible site to oxidation on the alkyl side-chain due to the ability of the aromatic ring to stabilize the resulting radical or cationic intermediates.[3] The key takeaway is that while electronic differences exist, controlling the oxidant's reactivity is far more critical for success than the isomer used.

Q3: What are the best classes of oxidizing agents to use to maximize the yield of the aldehyde and minimize the carboxylic acid?

To stop the oxidation at the aldehyde stage, you must use a mild and selective oxidizing agent. The most successful strategies often employ one of the following classes of reagents:

  • Manganese Dioxide (MnO₂): An excellent choice for this transformation. MnO₂ is a heterogeneous oxidant that selectively oxidizes benzylic and allylic alcohols.[7][8] Its activity is highly dependent on its method of preparation or "activation." For the oxidation of a methyl group, it is often used in conjunction with a co-oxidant or under specific conditions.[9][10]

  • Two-Step Halogenation/Hydrolysis: This is a highly reliable, albeit indirect, method. The methyl group is first selectively halogenated at the benzylic position using a reagent like N-bromosuccinimide (NBS) with a radical initiator.[11] The resulting benzyl halide is then hydrolyzed to the aldehyde under controlled conditions.[1]

  • Activated DMSO Reagents (e.g., Swern Oxidation): These methods are exceptionally mild and highly effective for converting alcohols to aldehydes without over-oxidation.[12][13][14] They are not used for the direct oxidation of the methyl group but are the gold standard for converting a fluorobenzyl alcohol (which could be an intermediate) to the desired fluorobenzaldehyde.[15]

Q4: I have potassium permanganate (KMnO₄) readily available. Can I use it under controlled conditions to get the aldehyde?

While tempting due to its low cost and availability, using strong, aggressive oxidants like KMnO₄, Jones' Reagent (CrO₃/H₂SO₄), or nitric acid for this transformation is strongly discouraged.[16][17] These reagents will rapidly oxidize the intermediate aldehyde to the highly stable carboxylic acid, making it nearly impossible to isolate the desired product in good yield.[3] Side-chain oxidation of alkylbenzenes with hot alkaline KMnO₄ is a classic textbook method for preparing benzoic acids, not benzaldehydes.[2]

Q5: How can I effectively monitor my reaction to know when to stop it before over-oxidation occurs?

Active reaction monitoring is critical. Do not run the reaction for a predetermined amount of time without analysis.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside standards of your starting fluorotoluene and, if available, the product fluorobenzaldehyde and the over-oxidized fluorobenzoic acid. The reaction should be stopped (quenched) as soon as the starting material is consumed and the spot corresponding to the aldehyde is at its maximum intensity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment, periodically quench a small aliquot of the reaction mixture and analyze it by GC-MS.[18][19] This will allow you to precisely determine the relative ratios of starting material, desired aldehyde, and the carboxylic acid byproduct, enabling you to stop the reaction at the optimal point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR of a reaction aliquot can also be used. The appearance and integration of the aldehyde proton signal (typically δ 9-10 ppm) relative to the methyl signal of the starting material (typically δ 2-3 ppm) provides a clear picture of the reaction's progress.[20]

Section 2: Troubleshooting Guide: Diagnosis and Corrective Actions

This section addresses common problems encountered during the synthesis of fluorobenzaldehydes and provides actionable solutions.

Problem: Excessive Formation of Fluorobenzoic Acid
Probable CauseScientific RationaleRecommended Corrective Action
Oxidant is too strong Aggressive oxidants (e.g., KMnO₄, CrO₃) have a high enough oxidation potential to rapidly convert the intermediate aldehyde to the more stable carboxylic acid. The rate of this second oxidation step is often faster than the initial oxidation of the methyl group.[3]Switch to a milder, more selective oxidant. Refer to the comparative table below. Activated MnO₂ is an excellent starting point for direct oxidation.[21] The two-step NBS halogenation/hydrolysis route offers superior control.[11]
Incorrect Oxidant Stoichiometry Using a large excess of the oxidizing agent will ensure that once the aldehyde is formed, there is ample oxidant remaining to immediately carry it forward to the carboxylic acid.Use a controlled amount of oxidant. Aim for a stoichiometry of 1.0 to 1.2 equivalents relative to the fluorotoluene. If possible, perform a test reaction to determine the optimal stoichiometry for your specific substrate and conditions.
Reaction Temperature is Too High Higher temperatures increase the rate of all reaction steps. However, the activation energy for the oxidation of the aldehyde to the carboxylic acid is often lower than that for the initial methyl group oxidation, meaning high temperatures disproportionately accelerate the undesired over-oxidation pathway.Lower the reaction temperature. Many selective oxidations are performed at room temperature, 0 °C, or even lower (e.g., -78 °C for a Swern oxidation).[12][15] Monitor the reaction closely, as lower temperatures will require longer reaction times.
Reaction Time is Too Long Even with a mild oxidant, given enough time, the aldehyde can be slowly converted to the carboxylic acid. Leaving the reaction to run overnight without monitoring is a common cause of over-oxidation.Stop the reaction based on monitoring (TLC/GC), not a timer. Quench the reaction as soon as the starting material has been consumed and the aldehyde product is maximal.
Table 1: Comparative Overview of Oxidizing Agents for Benzylic Oxidation
Oxidant SystemRelative StrengthSelectivity for AldehydeTypical ConditionsProsCons
KMnO₄, H₂CrO₄ [3][22]Very StrongVery LowElevated Temp.InexpensiveLeads directly to carboxylic acid.
Activated MnO₂ [8][10]MildHighReflux in non-polar solventHeterogeneous (easy workup), selectiveActivity varies with preparation, can be slow
NBS / hv (followed by hydrolysis)[1][11]N/A (Two-step)Very HighRadical initiationExcellent control, high yieldsTwo separate synthetic steps required
TEMPO / Co-catalyst / O₂ [23][24]MildHighRoom Temp., O₂ atmosphereCatalytic, green (uses air)Requires specific catalyst setup
Swern Oxidation (on alcohol)[14][15]Very MildExcellent-78 °CExtremely high yields, wide functional group toleranceRequires pre-formed alcohol, noxious byproducts

Section 3: Recommended Protocols for Selective Oxidation

**Protocol 1: Selective Oxidation of 4-Fluorotoluene using Activated Manganese Dioxide (MnO₂) **

This protocol is based on the principle of using a mild, heterogeneous oxidant to favor the formation of the aldehyde. The "activation" of MnO₂ is crucial for its reactivity.

Step-by-Step Methodology:

  • Activation of MnO₂: Commercially available "activated" MnO₂ can be used. Alternatively, it can be prepared by treating a solution of KMnO₄ with a manganese(II) salt. For this procedure, assume use of a high-purity, commercially activated reagent.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-fluorotoluene (1.0 eq) and a suitable non-polar solvent like cyclohexane or dichloromethane (approx. 0.1 M concentration).

  • Addition of Oxidant: Add activated manganese dioxide (MnO₂, ~10-15 eq by weight). The large excess is typical for this heterogeneous reaction as the oxidation occurs on the surface of the solid.[8][25]

  • Reaction: Heat the mixture to a gentle reflux.

  • Monitoring: Follow the reaction progress every hour using GC-MS or TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). Look for the disappearance of the 4-fluorotoluene spot and the appearance of a new, more polar spot for 4-fluorobenzaldehyde.

  • Work-up: Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature. Filter the solid MnO₂ through a pad of Celite®, washing the filter cake thoroughly with dichloromethane.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or distillation to yield pure 4-fluorobenzaldehyde.

Protocol 2: Two-Step Synthesis via Benzylic Bromination and Hydrolysis

This indirect method provides excellent control by converting the methyl group into a benzyl bromide, which is then converted to the aldehyde.

Step 1: Benzylic Bromination

  • Reaction Setup: To a round-bottom flask, add 4-fluorotoluene (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile.

  • Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

  • Reaction: Heat the mixture to reflux and irradiate with a heat lamp or UV lamp to facilitate radical initiation.[11]

  • Monitoring: Monitor the reaction by GC-MS. The reaction is complete when the starting material is consumed. A key indicator is that the dense succinimide byproduct will float to the surface upon completion.

  • Work-up: Cool the mixture, filter off the succinimide, and wash the filtrate with aqueous sodium bisulfite solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude 4-fluorobenzyl bromide. Caution: Benzyl halides are lachrymatory.

Step 2: Hydrolysis to Aldehyde (Sommelet Reaction or similar)

  • Reaction Setup: Dissolve the crude 4-fluorobenzyl bromide (1.0 eq) in an appropriate solvent (e.g., chloroform or aqueous ethanol).

  • Reagent Addition: Add hexamine (hexamethylenetetramine, 1.1 eq). Heat the mixture to reflux for 1-3 hours to form the quaternary ammonium salt.

  • Hydrolysis: Add an equal volume of water and continue to reflux for another 1-2 hours. The hexamine salt hydrolyzes to form the aldehyde.

  • Work-up and Purification: After cooling, extract the product with an organic solvent like ether or dichloromethane. Wash the organic layer, dry, and concentrate. Purify the resulting 4-fluorobenzaldehyde by distillation or column chromatography.

Section 4: Visualizing the Chemistry

Diagram 1: The Oxidation Pathway and Over-oxidation Challenge

This diagram illustrates the sequential nature of the oxidation process, highlighting the critical point where the desired reaction can diverge into the undesired over-oxidation pathway.

Oxidation_Pathway cluster_info Start Fluorotoluene (-CH3) Alcohol Fluorobenzyl Alcohol (-CH2OH) Start->Alcohol Oxidation Step 1 Aldehyde TARGET: Fluorobenzaldehyde (-CHO) Alcohol->Aldehyde Oxidation Step 2 Acid BYPRODUCT: Fluorobenzoic Acid (-COOH) Aldehyde->Acid Over-oxidation (Undesired)

Caption: General pathway for the oxidation of a methyl group on a fluorinated aromatic ring.

Diagram 2: Decision Tree for Troubleshooting Over-oxidation

This logical workflow provides a step-by-step guide for diagnosing and solving issues related to the formation of fluorobenzoic acid.

Troubleshooting_Tree Start Problem: High % of Fluorobenzoic Acid Detected CheckOxidant Step 1: Evaluate Oxidant System Start->CheckOxidant OxidantType Is oxidant strong? (e.g., KMnO4, CrO3) CheckOxidant->OxidantType Analyze CheckConditions Step 2: Evaluate Reaction Conditions CheckTime Is reaction left unchecked for extended periods? CheckConditions->CheckTime Analyze SwitchOxidant SOLUTION: Switch to milder oxidant (e.g., MnO2, NBS/Hydrolysis) OxidantType->SwitchOxidant Yes OxidantStoich Is oxidant stoichiometry > 1.2 equivalents? OxidantType->OxidantStoich No OxidantStoich->CheckConditions No ReduceStoich SOLUTION: Reduce oxidant to ~1.0 eq. Perform titration if necessary. OxidantStoich->ReduceStoich Yes CheckTemp Is temperature > RT? LowerTemp SOLUTION: Lower reaction temperature. (e.g., 0 °C or below) CheckTemp->LowerTemp Yes CheckTime->CheckTemp No ReduceTime SOLUTION: Monitor actively by TLC/GC. Quench upon completion. CheckTime->ReduceTime Yes

Sources

Technical Support Center: Purification of 4,5-Difluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4,5-Difluoro-2-methylbenzaldehyde. Recrystallization, a powerful technique for purifying solid organic compounds, relies on the principle that a compound's solubility in a solvent increases with temperature.[1] This document provides in-depth protocols, troubleshooting advice, and frequently asked questions to address the specific challenges encountered when purifying this fluorinated aromatic aldehyde.

Section 1: Understanding the Compound & Potential Impurities

Before initiating any purification, it is crucial to understand the physicochemical properties of 4,5-Difluoro-2-methylbenzaldehyde and the likely impurities that may be present from its synthesis.

  • Physicochemical Profile : 4,5-Difluoro-2-methylbenzaldehyde is an aromatic aldehyde.[2] Its structure, featuring a benzene ring, two fluorine atoms, a methyl group, and a formyl group, renders it moderately polar. The aldehyde group is susceptible to oxidation, especially if not handled under an inert atmosphere.[3]

  • Common Impurities :

    • 4,5-Difluoro-2-methylbenzoic acid : The most common impurity, formed by the oxidation of the aldehyde group.[4] Its presence can significantly impact subsequent reactions.

    • Unreacted Starting Materials : Depending on the synthetic route, residual precursors may be present.

    • Positional Isomers : Incomplete regioselectivity during synthesis can lead to the presence of other difluoro-methylbenzaldehyde isomers.[4]

Section 2: Experimental Protocols & Methodologies

Due to the specific solubility profile of many aromatic aldehydes, a single solvent may not provide the ideal solubility differential between hot and cold conditions.[5] Therefore, a mixed-solvent (or solvent/antisolvent) recrystallization is often the most effective approach.[6][7]

Solvent Selection: A Critical First Step

The ideal solvent system is one where the target compound is highly soluble when hot but poorly soluble when cold.[1][5] Conversely, impurities should either be insoluble in the hot solvent or remain highly soluble in the cold solvent.[5] The workflow below outlines the process for identifying a suitable solvent system.

A Start: Select Potential Solvents (e.g., Ethanol, Isopropanol, Hexane, Toluene, Water) B Test Solubility of ~20mg crude product in 0.5 mL of a single solvent at Room Temp. A->B C Is it soluble at Room Temp? B->C D Result: Unsuitable 'Good' Solvent. Compound will not crystallize upon cooling. C->D Yes E Heat the suspension to boiling. C->E No F Is it soluble when hot? E->F I No suitable single solvent found. Proceed to Mixed-Solvent System. E->I If no single solvent works G Result: Unsuitable 'Bad' Solvent. F->G No H Result: Potentially Good Single Solvent. Cool to induce crystallization. F->H Yes J Identify a 'Good' Solvent (dissolves compound readily) and a miscible 'Bad' Solvent (compound is insoluble). I->J K Proceed to Mixed-Solvent Protocol. J->K

Caption: Workflow for selecting a recrystallization solvent.

Predicted Suitable Solvent Systems

Based on the polarity of 4,5-Difluoro-2-methylbenzaldehyde, the following mixed-solvent systems are recommended starting points. The "Good Solvent" readily dissolves the compound, while the "Bad Solvent" (or antisolvent) is used to decrease solubility and induce crystallization.[6] The two solvents must be miscible.[8][9]

RoleSolventPolarityBoiling Point (°C)Rationale & Notes
Good Solvent EthanolHigh78Dissolves a wide range of polar and moderately polar organic compounds.
Good Solvent IsopropanolHigh82Similar to ethanol, slightly less polar.
Good Solvent Ethyl AcetateMedium77Good for moderately polar compounds; less polar than alcohols.
Bad Solvent WaterHigh100The aromatic aldehyde is expected to have low solubility in water. Miscible with alcohols.
Bad Solvent Hexane/HeptaneLow69 / 98Nonpolar solvents where the compound should be poorly soluble. Miscible with ethyl acetate and other organics.
Step-by-Step Mixed-Solvent Recrystallization Protocol

This protocol uses the solvent/antisolvent approach, which is highly effective for finding the optimal purification conditions.[6][10]

  • Dissolution : Place the crude 4,5-Difluoro-2-methylbenzaldehyde in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of the hot "Good Solvent" (e.g., Ethanol) needed to fully dissolve the solid at or near the solvent's boiling point.[11] Causality: Using the minimum volume ensures the solution will be saturated upon cooling, maximizing yield.[11]

  • Hot Filtration (Optional) : If insoluble impurities are observed in the hot solution, perform a hot filtration. To prevent premature crystallization, add a small excess of the hot "Good Solvent" (~5-10% extra volume) before filtering the hot solution through a pre-warmed funnel.[12] Causality: This step removes physical impurities that will not be eliminated by crystallization.

  • Induce Saturation : While the solution is still hot, add the "Bad Solvent" (e.g., Water) dropwise with continuous stirring. Continue adding the antisolvent until you observe a persistent slight cloudiness (turbidity).[6][10] This indicates the solution is now saturated.

  • Re-clarification : Add a few more drops of the hot "Good Solvent" until the solution becomes clear again.[6] Causality: This step ensures you are at the precise saturation point at high temperature, which is optimal for forming pure crystals upon cooling.

  • Cooling and Crystallization : Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.[12] Slow cooling is critical for the formation of large, pure crystals as it allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[13]

  • Maximizing Yield : Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[11]

  • Isolation and Washing : Collect the crystals by vacuum filtration using a Buchner funnel.[12] Wash the crystals with a minimum amount of ice-cold recrystallization solvent mixture (or just the cold "Bad Solvent") to remove any adhering soluble impurities.[11] Causality: Using ice-cold solvent for washing minimizes the loss of the purified product, which has some solubility even in the cold solvent.

  • Drying : Dry the purified crystals thoroughly to remove residual solvent. This can be done by air-drying on the filter or in a vacuum oven at a temperature well below the compound's melting point.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 4,5-Difluoro-2-methylbenzaldehyde in a question-and-answer format.

cluster_0 Problem: No Crystals Form After Cooling cluster_1 Problem: Oily Residue Forms Instead of Crystals A Initial State: Clear solution, no crystals B Potential Cause 1: Too much solvent used. A->B D Potential Cause 2: Supersaturation. A->D C Solution: Boil off some solvent to re-concentrate the solution. B->C E Solution: Induce crystallization by 1. Scratching inner wall of flask with a glass rod. 2. Adding a seed crystal. D->E F Initial State: Immiscible oil appears G Potential Cause: Solution cooled too quickly or high level of impurity. F->G H Solution: Re-heat to dissolve the oil. Add a small amount more of the 'Good Solvent'. Allow to cool much more slowly. G->H

Caption: Troubleshooting common recrystallization issues.

Q1: My compound isn't dissolving in the "Good Solvent," even when boiling.

  • A1: This indicates that the chosen "Good Solvent" is not powerful enough. You may need to select a more polar or chemically similar solvent. Alternatively, you may simply not have added enough solvent yet. Continue adding small portions of the hot solvent until dissolution is achieved.

Q2: No crystals have formed even after cooling in an ice bath.

  • A2: This is a very common issue with two primary causes.[14]

    • Too much solvent was used : If the solution is not saturated, no crystals will form. The remedy is to gently boil off a portion of the solvent to increase the concentration and then attempt the cooling process again.[14]

    • The solution is supersaturated : The solution may be below the saturation temperature but requires a nucleation point for crystal growth to begin.[14] You can induce crystallization by gently scratching the inside surface of the flask with a glass rod just below the solvent line or by adding a tiny "seed crystal" of the pure compound.[11][14]

Q3: An oil has formed instead of solid crystals.

  • A3: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or excessively rapid cooling.[10][14] To resolve this, re-heat the solution until the oil redissolves completely. Add a small amount of additional "Good Solvent" to lower the saturation temperature, and then allow the solution to cool much more slowly.[14][15] Insulating the flask can promote the slow cooling necessary for proper crystal formation.

Q4: My final yield is very low.

  • A4: Low yield can result from several factors:[11]

    • Using too much solvent during the initial dissolution step.

    • Premature crystallization during a hot filtration step (if performed).

    • Washing the final crystals with too much cold solvent, or with solvent that was not sufficiently chilled.

    • The chosen solvent system may have too high a solubility for your compound, even when cold. Re-evaluating the solvent choice may be necessary.

Q5: The recrystallized product is still colored or appears impure.

  • A5: If the color is due to highly soluble impurities, they should remain in the mother liquor. If the colored impurity co-crystallizes, the purification was not effective. A second recrystallization may be necessary. For certain colored impurities, adding a small amount of activated charcoal to the hot solution before the hot filtration step can be effective, but this should be done with caution as it can also adsorb the desired product.

Section 4: Frequently Asked Questions (FAQs)

Q: How do I know if my final product is pure?

  • A: The most common method for assessing the purity of a recrystallized solid is by measuring its melting point. A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[16] For more rigorous analysis, techniques like NMR, HPLC, or GC-MS can be employed.[4][16]

Q: Why is slow cooling so important?

  • A: Crystal formation is a process of molecular self-assembly. Slow cooling allows the molecules of the desired compound to selectively arrange themselves into a low-energy, ordered crystal lattice. Impurity molecules, having a different shape and size, do not fit well into this lattice and are excluded, remaining in the solvent.[13] Rapid cooling traps impurities within the rapidly forming solid, defeating the purpose of the purification.[15]

Q: Can I reuse the filtrate (mother liquor) to get more product?

  • A: Yes. The filtrate contains the dissolved impurities as well as some of your desired product. You can concentrate this mother liquor by boiling off some of the solvent and cooling to obtain a second crop of crystals. However, be aware that this second crop will likely be less pure than the first.

References

  • University of California, Davis. (n.d.). Recrystallization-2.doc.pdf.
  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • Millersville University. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization-1.doc.pdf.
  • YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-FLUORO-2-METHYLBENZALDEHYDE. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methylbenzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 4,5-difluoro-2-methylbenzaldehyde (C8H6F2O). Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Reddit. (2023, April 25). Satisfying recrystallization. r/OrganicChemistry. Retrieved from [Link]

  • Reddit. (2022, September 26). Recrystallization!. r/chemistry. Retrieved from [Link]

  • OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]

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Technical Support Center: Minimizing Cannizzaro Side Reactions in Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing the Cannizzaro reaction, a common side reaction encountered when working with benzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to control your reaction conditions and maximize the yield of your desired product.

Understanding the Challenge: The Cannizzaro Reaction

The Cannizzaro reaction, first reported by Stanislao Cannizzaro in 1853, is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde lacking alpha-hydrogens) to produce a primary alcohol and a carboxylic acid.[1][2][3] This redox process involves the oxidation of one aldehyde molecule and the reduction of another.[2] For chemists working with benzaldehyde derivatives, which lack α-hydrogens, this reaction can be a significant competing pathway, reducing the yield of the intended product.[4][5][6]

The reaction is typically second order in aldehyde and first order in base, though at very high base concentrations, a second pathway that is second order in base can become significant.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Question 1: I'm performing a reaction with a benzaldehyde derivative under basic conditions and observing significant amounts of the corresponding benzoic acid and benzyl alcohol as byproducts. What's happening and how can I fix it?

Answer:

The formation of benzoic acid and benzyl alcohol is the classic signature of the Cannizzaro reaction.[2][7][8] This indicates that the reaction conditions are favoring this disproportionation pathway over your desired transformation. Here’s a breakdown of the likely causes and how to mitigate them:

  • High Base Concentration: The Cannizzaro reaction is highly dependent on the concentration of the base.[9] Strong, concentrated bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) promote the reaction.[4]

    • Solution: Reduce the concentration of your base. For many reactions, such as aldol condensations, a catalytic amount of a dilute base is sufficient to promote the desired reaction without significantly initiating the Cannizzaro pathway.[9][10] Consider switching to a weaker base if your primary reaction allows for it.

  • Elevated Temperature: Higher reaction temperatures can provide the necessary activation energy for the Cannizzaro reaction to compete more effectively with your desired reaction.[9][11]

    • Solution: Perform your reaction at a lower temperature. Running the reaction at room temperature or even 0 °C can significantly disfavor the Cannizzaro side reaction.[9] One study on the Cannizzaro reaction of p-anisaldehyde and benzaldehyde found optimal conditions at 50°C.[12]

  • Reaction Time: Prolonged reaction times can lead to an increase in Cannizzaro byproducts, especially if other conditions (like high base concentration) are also favorable.

    • Solution: Monitor your reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the desired product formation has plateaued to prevent the accumulation of side products.

Experimental Workflow: Minimizing Cannizzaro in a Crossed Aldol Condensation

G cluster_0 Reaction Setup cluster_1 Controlled Base Addition cluster_2 Reaction & Monitoring cluster_3 Workup & Purification start Dissolve Benzaldehyde Derivative (1 equiv.) in Ethanol add_ketone Add Enolizable Ketone (e.g., Acetone, 1.1 equiv.) start->add_ketone cool Cool Mixture to 0°C (Ice Bath) add_ketone->cool add_base Slow, Dropwise Addition of Dilute Base (e.g., 10% NaOH) cool->add_base monitor Monitor by TLC add_base->monitor Maintain 0°C quench Quench with Saturated Aqueous NH4Cl monitor->quench Upon Completion workup Aqueous Workup & Extraction quench->workup purify Column Chromatography workup->purify product Desired Aldol Product purify->product

Question 2: I am trying to perform a Grignard reaction with a benzaldehyde derivative, but my yields are low and I'm isolating benzoic acid. What's going on?

Answer:

This is a classic case of competing reactions. The Grignard reagent is a strong base and can act as a nucleophile. While you intend for it to attack the carbonyl carbon of the aldehyde, it can also be consumed in a Cannizzaro-type pathway, especially if there is any unreacted starting material or if the reaction conditions are not optimal. The isolation of benzoic acid suggests that some of the aldehyde is being oxidized.

  • Solution: Use a Protecting Group: The most effective way to prevent the Cannizzaro reaction and other side reactions in this scenario is to protect the aldehyde functional group.[13][14]

    • Protection: Convert the aldehyde to an acetal by reacting it with a diol (e.g., ethylene glycol) under acidic conditions. Acetals are stable to strongly basic and nucleophilic reagents like Grignard reagents.[13][14]

    • Grignard Reaction: Perform the Grignard reaction on your substrate. The protected aldehyde will not react.

    • Deprotection: After the Grignard reaction is complete, the acetal can be easily removed by treatment with aqueous acid to regenerate the aldehyde.[13]

G start Benzaldehyde Derivative protect Protect as Acetal (e.g., Ethylene Glycol, H+) start->protect grignard Perform Grignard Reaction protect->grignard deprotect Deprotect with Aqueous Acid grignard->deprotect product Desired Product deprotect->product

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Cannizzaro reaction?

A1: The Cannizzaro reaction proceeds through a multi-step mechanism:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the carbonyl carbon of an aldehyde molecule, forming a tetrahedral intermediate.[2][4]

  • Hydride Transfer: This tetrahedral intermediate then collapses, reforming the carbonyl and transferring a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule. This is the rate-determining step.[2][5]

  • Proton Exchange: The initial aldehyde molecule is oxidized to a carboxylic acid, and the second is reduced to an alkoxide. A rapid proton exchange between these two species yields the final products: a carboxylate salt and a primary alcohol.[3][5]

Q2: Are there any alternatives to the standard Cannizzaro reaction that are more efficient?

A2: Yes, the Crossed Cannizzaro reaction is a more efficient variation.[4][5] In this approach, a mixture of two different non-enolizable aldehydes is used. Typically, one of the aldehydes is formaldehyde, which is inexpensive and highly reactive.[5][6] Formaldehyde is preferentially oxidized to formate, while the more valuable aldehyde is reduced to the corresponding alcohol, leading to a higher yield of the desired product.[4][5][15]

Q3: Can I use a weaker base to avoid the Cannizzaro reaction?

A3: Yes, using a weaker base is a viable strategy, provided it is sufficient to catalyze your desired reaction. For instance, in reactions like the aldol condensation, which can compete with the Cannizzaro reaction, using a dilute base is often recommended.[9][10] Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can also be used in certain cases, such as in directed aldol reactions, to favor enolate formation over the Cannizzaro pathway.[9] Recent research has also explored Lewis acid-catalyzed Cannizzaro reactions, which may offer alternative conditions.[16]

Q4: How does the substituent on the benzaldehyde ring affect the rate of the Cannizzaro reaction?

A4: Electron-withdrawing groups on the benzaldehyde ring generally increase the rate of the Cannizzaro reaction. These groups make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxide ion. Conversely, electron-donating groups tend to decrease the reaction rate.

Q5: What is the Tishchenko reaction and how is it related to the Cannizzaro reaction?

A5: The Tishchenko reaction is a variation of the Cannizzaro reaction where the base used is an alkoxide instead of a hydroxide.[15] The products are an ester, formed from the combination of the alcohol and carboxylic acid that would be produced in a standard Cannizzaro reaction.[15][17]

Summary of Key Parameters to Minimize Cannizzaro Side Reactions

ParameterRecommendation for MinimizationRationale
Base Concentration Use dilute base or a weaker base.The Cannizzaro reaction rate is proportional to the base concentration.[1]
Temperature Lower the reaction temperature (e.g., 0°C to RT).Higher temperatures favor the Cannizzaro pathway.[9]
Reaction Time Monitor the reaction and quench upon completion.Prevents the accumulation of byproducts over time.
Protecting Groups Use acetal protection for aldehydes.Shields the aldehyde from basic/nucleophilic conditions.[13][14]
Crossed Reaction Employ formaldehyde as a sacrificial aldehyde.Maximizes the yield of the desired alcohol from a more valuable aldehyde.[4][5]

References

  • Wikipedia. Cannizzaro reaction. [Link]

  • Allen. (2025, May 25). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. [Link]

  • BYJU'S. (2019, January 18). Cannizzaro Reaction Mechanism. [Link]

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  • SATHEE. Cannizzaro Reaction Mechanism. [Link]

  • Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]

  • Tutoroot. (2024, March 12). What is Cannizzaro Reaction? – Cannizzaro Reaction Mechanism. [Link]

  • askIITians. (2025, March 4). In crossed cannizzaro reactions between formaldehyde and Benzaldehyde. [Link]

  • Online Chemistry notes. (2021, June 6). Cannizzaro's reaction and Crossed Cannizzaro's reaction – Definition, Examples and Mechanism. [Link]

  • Quora. (2017, June 11). Why do we use a dilute base in an aldol condensation reaction, but a concentrated base in the Cannizzaro reaction? [Link]

  • The Cannizzaro Reaction. [Link]

  • ConnectSci. THE MECHANISM OF THE CANNIZZARO REACTION OF FORMALDEHYDE. [Link]

  • SATHEE. Chemistry Cannizzaro Reaction Mechanism. [Link]

  • Chemistry LibreTexts. (2023, January 22). Cannizzaro Reaction. [Link]

  • Chemistry Steps. Cannizzaro Reaction. [Link]

  • ResearchGate. (2019, September). Condition of Cannizzaro reaction assisted MW irradiation for... [Link]

  • Firdaus, M., et al. (2023). Green Metrics Evaluation on The Cannizzaro Reaction of p-Anisaldehyde and Benzaldehyde Under Solvent-Free Conditions. Jurnal Kimia Valensi, 9(2), 288-299. [Link]

  • Oreate AI Blog. (2026, February 24). Aldol Condensation vs. Cannizzaro Reaction: Unpacking Two Key Carbonyl Transformations. [Link]

  • GeeksforGeeks. (2025, July 23). Cannizzaro Reaction for IIT JEE Organic Chemistry. [Link]

  • Wikipedia. Protecting group. [Link]

  • YouTube. (2019, August 15). Cannizzaro Reaction (part 1): Basic Concept and Mechanism. [Link]

  • Testbook. (2025, December 17). Cannizzaro Reaction Mechanism - Overview, Steps, Scope, Uses & Applications, FAQs. [Link]

  • Chemistry Stack Exchange. (2016, December 24). Why can enolizable aldehydes undergo Cannizzaro reactions? [Link]

  • Beilstein Journal of Organic Chemistry. (2024, June 19). Synthetic applications of the Cannizzaro reaction. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. [Link]

  • Chemistry IIT Bombay. (2020, October 26). Protecting Groups. [Link]

  • ACS Publications. (2025, August 6). Observations on a possible mechanism of the cannizzaro reaction with formaldehyde. [Link]

  • Pearson+. What reagents are required to carry out the following synthesis? [Link]

  • Scribd. Aldol & Cannizaro Reaction - 30307WMD191021306. [Link]

  • ResearchGate. (2019, June 13). Any suppressing additive for Cannizzaro Reaction for formaldehyde reducing agent electroless copper? [Link]

  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • ResearchGate. (2023, August 28). How to react Amine with Aldehyde without involving Phenol? [Link]

  • Google Patents.
  • Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]

Sources

Technical Support Center: Stability & Handling of 4,5-Difluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: KB-ORG-F877 Subject: Storage Stability, Degradation Mechanisms, and Handling Protocols under Nitrogen Status: Active / Verified Applicable Compounds: 4,5-Difluoro-2-methylbenzaldehyde (and related electron-deficient benzaldehydes)[1]

Executive Summary: The "Why" Behind Nitrogen Storage

User Question: Is storing 4,5-Difluoro-2-methylbenzaldehyde under nitrogen actually necessary, or is it just a precaution?

Technical Response: Storage under an inert atmosphere (Nitrogen or Argon) is mandatory , not optional, for this compound.[1]

While the fluorine atoms on the benzene ring (at positions 4 and 5) are electron-withdrawing, they do not sufficiently protect the aldehyde proton from radical autoxidation . In fact, the electron-deficient nature of the ring can make the carbonyl carbon more electrophilic, altering its reactivity profile compared to unsubstituted benzaldehyde.

Upon exposure to atmospheric oxygen, 4,5-Difluoro-2-methylbenzaldehyde undergoes a radical chain reaction, converting it into 4,5-difluoro-2-methylbenzoic acid . This impurity acts as an autocatalyst—once it begins forming, it accelerates the degradation of the remaining bulk material.

The Degradation Pathway (Mechanism)

The following diagram illustrates the "Vicious Cycle" of autoxidation that occurs if the nitrogen seal is breached.

Autoxidation Aldehyde 4,5-Difluoro-2-methylbenzaldehyde (Liquid/Low-Melt Solid) Radical Acyl Radical (Intermediate) Aldehyde->Radical Initiation (Light/Heat) Peracid Perbenzoic Acid (Highly Reactive) Radical->Peracid + O2 (Propagation) Acid 4,5-Difluoro-2-methylbenzoic Acid (White Solid Impurity) Peracid->Acid + Aldehyde Acid->Radical Catalyzes further degradation Oxygen Atmospheric O2

Figure 1: The radical autoxidation pathway. Note that the formation of the peracid intermediate reacts with unoxidized aldehyde to produce two equivalents of the carboxylic acid impurity.

Troubleshooting Guide (FAQs)

This section addresses specific physical changes you may observe in your sample.

Q1: My sample has developed a white precipitate or "crust." Is it still usable?

Diagnosis: The white solid is almost certainly 4,5-difluoro-2-methylbenzoic acid . Cause: Oxygen ingress through a faulty septum or loose cap. Action:

  • If the sample is <10% solid: You can purify it. The acid is significantly less soluble in non-polar solvents (like Hexanes) than the aldehyde, or it can be removed via a basic wash.

  • If the sample is >50% solid: It is likely beyond efficient recovery for sensitive applications; discard and repurchase.

Q2: The liquid has turned from colorless to yellow/orange.

Diagnosis: Formation of condensation products (oligomers) or photo-degradation. Cause: Exposure to light or trace base contamination. Electron-deficient aldehydes are prone to hydration and subsequent aldol-type condensations if not kept neutral. Action: Distillation (vacuum) is required to recover the pure aldehyde.[2]

Q3: Can I store this in a freezer (-20°C) without nitrogen?

Diagnosis: No. Reasoning: While cold temperatures slow down the rate of oxidation, they do not stop it. Furthermore, the solubility of oxygen in organic liquids often increases as temperature decreases. If you freeze it in air, you are trapping more oxygen in the matrix. Protocol: Flush with nitrogen first, seal tightly, then freeze.

Best Practice Protocols

Protocol A: The "Inert Blanket" (Proper Storage)

Do not simply blow nitrogen into the bottle. You must displace the atmosphere.

  • Vessel Selection: Use amber glass vials with PTFE-lined caps. Avoid polyethylene (PE) caps as they are permeable to oxygen over time.

  • The Flush:

    • Insert a long needle connected to a nitrogen line (low flow) deep into the vial, just above the liquid surface.

    • Insert a short "vent" needle into the septum/top to allow air to escape.

    • Flush for 2-5 minutes depending on volume.

  • The Seal: Withdraw the nitrogen needle while simultaneously withdrawing the vent needle.[1] Wrap the cap junction with Parafilm or electrical tape for long-term storage.

Protocol B: Purification of Partially Oxidized Samples

Use this logic flow to determine the best cleanup method.

Purification Start Contaminated Sample (Aldehyde + Acid) CheckState Physical State at RT? Start->CheckState Liquid Liquid / Oil CheckState->Liquid Solid Solid CheckState->Solid Distill Vacuum Distillation (Best for high purity) Liquid->Distill High Volume (>5g) Wash Bicarbonate Wash (Dissolve in Et2O -> Wash w/ NaHCO3) Liquid->Wash Low Volume (<5g) Solid->Wash If low MP Recryst Recrystallization (Hexane/EtOAc) Solid->Recryst Standard Final Store under N2 (Amber Vial) Distill->Final Pure Aldehyde Wash->Final Recryst->Final

Figure 2: Decision matrix for purification based on physical state and scale.

Detailed Wash Protocol (for small scale liquid/oil):

  • Dissolve the impure aldehyde in Diethyl Ether or Dichloromethane.

  • Wash the organic layer 2x with saturated aqueous Sodium Bicarbonate (NaHCO₃) .

    • Chemistry: The NaHCO₃ reacts with the benzoic acid impurity to form the water-soluble sodium benzoate salt.

    • Note: The aldehyde remains in the organic layer.

  • Wash 1x with Brine.

  • Dry over Magnesium Sulfate (MgSO₄), filter, and concentrate in vacuo.

Chemical Data & Specifications

PropertySpecificationNotes
CAS Number 877383-26-1Verify specific isomer; 4-fluoro-2-methyl (63082-45-1) is a common analog.
Physical State Low-melting solid or LiquidDependent on purity. Pure samples may crystallize near RT (~35-45°C).
Storage Temp 2–8 °CRefrigerate.
Atmosphere Nitrogen / ArgonStrictly required.
Solubility DCM, EtOAc, MeOH, Et2OInsoluble in water.[1]
Major Impurity 4,5-Difluoro-2-methylbenzoic acidResult of air oxidation.[1][3][4]

References

  • National Toxicology Program (NTP). (1992).[4] NTP Technical Report on the Toxicology and Carcinogenesis Studies of Benzaldehyde. (TR-378). U.S. Department of Health and Human Services. [Link]

  • Bowman, D.F., et al. (1971). Thermodynamics and kinetics of the autoxidation of aldehydes. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • PubChem. (2024).[5] Compound Summary: 4,5-Difluoro-2-methylbenzaldehyde. National Library of Medicine. [Link]

Sources

Validation & Comparative

GC-MS Fragmentation Pattern of 4,5-Difluoro-2-methylbenzaldehyde: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analyte

4,5-Difluoro-2-methylbenzaldehyde (CAS: 1253195-51-5) is a highly specialized fluorinated aromatic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates and agrochemicals[1]. In drug development, the strategic placement of fluorine atoms enhances a molecule's metabolic stability, lipophilicity, and target binding affinity, while the ortho-methyl group provides a unique steric and electronic environment[2][3].

Accurate structural characterization via Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Electron Ionization (EI) is critical for distinguishing this specific compound from its positional isomers and non-fluorinated analogs[2]. This guide provides an in-depth analysis of its GC-MS fragmentation behavior, objectively comparing its spectral signature with foundational alternatives to aid researchers in robust analytical identification.

Mechanistic Principles of Fragmentation (EI-MS)

When subjected to high-energy electron bombardment (typically 70 eV), aromatic aldehydes undergo highly predictable and well-documented fragmentation pathways[4][5]. For 4,5-Difluoro-2-methylbenzaldehyde (Molecular Weight: 156.13 g/mol ), the fragmentation cascade is governed by both the reactive aldehyde moiety and the specific ring substitutions:

  • Molecular Ion ([M]⁺, m/z 156): The robust aromatic ring stabilizes the molecular ion, resulting in a distinct and easily identifiable peak at m/z 156.

  • Alpha-Cleavage ([M-H]⁺, m/z 155): The loss of the aldehydic hydrogen is thermodynamically favored, generating a highly stable acylium ion. In many fluorinated benzaldehydes, this transition forms the base peak (100% relative abundance)[6].

  • Loss of Formyl Radical ([M-CHO]⁺, m/z 127): Cleavage of the entire aldehyde group yields a substituted difluorobenzyl or tropylium-type cation at m/z 127, a hallmark of aromatic aldehyde fragmentation[4].

  • The Ortho-Effect ([M-OH]⁺, m/z 139): The presence of a methyl group ortho to the aldehyde enables a unique proximity-driven rearrangement. The carbonyl oxygen abstracts a proton from the adjacent methyl group, followed by the expulsion of a hydroxyl radical (•OH) or water (H₂O). This generates minor but highly diagnostic fragments at m/z 139 and 138, definitively differentiating it from meta- or para-methyl isomers[4][7].

Fragmentation M Molecular Ion[M]⁺ m/z 156 MH [M-H]⁺ (Acylium Ion) m/z 155 M->MH - H• MOH [M-OH]⁺ (Ortho-Effect) m/z 139 M->MOH - •OH MCHO [M-CHO]⁺ (Tropylium) m/z 127 M->MCHO - •CHO MCO [M-CO]⁺ m/z 128 M->MCO - CO MH->MCHO - CO

Primary EI-MS Fragmentation Pathways for 4,5-Difluoro-2-methylbenzaldehyde.

Comparative Performance & Spectral Data

To objectively evaluate the analytical profile of 4,5-Difluoro-2-methylbenzaldehyde, we must compare its theoretical and empirical fragmentation markers against two foundational analogs: 4-Fluorobenzaldehyde (a mono-fluorinated analog lacking the methyl group) and 2-Methylbenzaldehyde (an un-fluorinated analog possessing the ortho-methyl group)[6][7].

Quantitative Fragmentation Comparison
CompoundCAS NumberMW ( g/mol )Base Peak (m/z)Key Diagnostic Fragments (m/z)Structural Distinctions
4,5-Difluoro-2-methylbenzaldehyde 1253195-51-5156.13127 or 155156, 155, 139, 127, 99Dual F-substitution, prominent ortho-effect[1]
4-Fluorobenzaldehyde 459-57-4124.11123124, 123, 95, 75Strong [M-H]⁺ base peak, no ortho-effect[6]
2-Methylbenzaldehyde 529-20-4120.1591120, 119, 91, 65Unsubstituted ring, strong tropylium ion formation[7]

Analytical Insight: The presence of the ortho-effect (m/z 139) in 4,5-Difluoro-2-methylbenzaldehyde provides a self-validating structural confirmation that the methyl group is adjacent to the aldehyde, a feature entirely absent in 4-Fluorobenzaldehyde[6][7].

Standardized Experimental Protocol (GC-MS)

To ensure highly reproducible and self-validating results across different laboratory environments, the following step-by-step methodology outlines the optimal parameters for acquiring the mass spectrum of fluorinated benzaldehydes[2][5].

Step 1: Sample Preparation
  • Procedure: Dissolve 1.0 mg of 4,5-Difluoro-2-methylbenzaldehyde in 1.0 mL of GC-grade dichloromethane (DCM) to create a 1,000 ppm stock solution[2].

  • Causality: DCM is selected as the diluent due to its high volatility and excellent solvation properties for halogenated aromatics, ensuring rapid vaporization and preventing peak tailing during GC injection.

Step 2: GC Separation Parameters
  • Column: Non-polar capillary column (e.g., HP-5MS or DB-5MS, 30 m length × 0.25 mm ID × 0.25 µm film thickness)[4].

  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1.0 µL injection volume, split ratio 1:50, injector temperature at 250°C.

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Causality: A non-polar 5% phenyl-methylpolysiloxane stationary phase (HP-5MS) is chosen to resolve the analyte efficiently based on boiling point and lipophilicity, minimizing adverse secondary interactions with the polar aldehyde group[4].

Step 3: Mass Spectrometry (EI) Parameters
  • Ionization Source: Electron Ionization (EI) operated at 70 eV.

  • Temperatures: Ion source at 230°C; quadrupole at 150°C.

  • Scan Range: m/z 35 to 400, scanning at 3-5 scans/second.

  • Causality: Operating strictly at 70 eV ensures that the resulting fragmentation pattern is universally comparable against standard NIST/EPA/NIH mass spectral libraries, guaranteeing trustworthy identification[5][7].

GCMS_Workflow A Sample Prep (1 mg/mL in DCM) B GC Separation (HP-5MS Column) A->B C EI Ionization (70 eV Energy) B->C D Mass Analysis (m/z 35-400) C->D E Data Output (Mass Spectrum) D->E

GC-MS Analytical Workflow for Fluorinated Benzaldehydes.

References

  • Pharmaceutical Intermediates Supply Guiding Bio [Link]

  • 4-Fluorobenzaldehyde | C7H5FO | CID 68023 PubChem (NIH) [Link]

  • Aldehyde GC Separation & Mass Spectra Scribd [Link]

  • 2-Methylbenzaldehyde | C8H8O | CID 10722 PubChem (NIH)[Link]

  • Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation National Institutes of Health (NIH) / PMC[Link]

Sources

melting point reference for pure 4,5-Difluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Physical Characterization and Purity Standards for 4,5-Difluoro-2-methylbenzaldehyde

Part 1: Executive Summary & Core Directive

The Direct Answer: There is no "standard" melting point for pure 4,5-Difluoro-2-methylbenzaldehyde (CAS 874683-02-2) in a conventional solid-state sense, as the compound typically exists as a liquid or low-melting semi-solid at ambient laboratory temperatures (20–25°C).

The Scientific Risk: Researchers frequently mistake the spontaneous oxidation product, 4,5-Difluoro-2-methylbenzoic acid (which is a stable solid, MP ~120°C), for the aldehyde. Relying on a high melting point reference for the aldehyde is a critical error that indicates significant sample degradation.

The Solution: This guide establishes a Derivatization-Based Validation Protocol . Instead of seeking an elusive melting point for the liquid aldehyde, you must validate its identity by converting a small aliquot to its benzoic acid derivative, which possesses a distinct, sharp melting point reference.

Part 2: Comparative Physical Properties

The following table contrasts the target aldehyde with its primary impurities and structural analogs to establish a baseline for physical state expectations.

CompoundCAS No.[1][2][3]Physical State (25°C)Melting Point (MP)Boiling Point (BP)Application Note
4,5-Difluoro-2-methylbenzaldehyde 874683-02-2 Liquid / Semi-Solid < 25°C (Est.) ~85°C (15 mmHg) Target Compound. Prone to oxidation.
4,5-Difluoro-2-methylbenzoic acid183237-86-7Solid (Crystalline)119 – 121°C > 260°CPrimary Impurity. Indicates oxidation. Used as Ref Std.
2,4-Difluorobenzaldehyde1550-35-2Liquid-10°C70–72°C (10 mmHg)Structural Analog.
2-Methylbenzaldehyde529-20-4Liquid-35°C199°C (Atm)Structural Analog.
4-Fluoro-2-methylbenzaldehyde63082-45-1LiquidN/A62°C (2 mmHg)Common contaminant in synthesis.

Critical Insight: The ortho-methyl group in benzaldehydes often disrupts crystal packing, lowering the melting point compared to para-substituted isomers. If your sample is a dry, high-melting powder, it is likely the acid , not the aldehyde.

Part 3: Experimental Validation Protocols

Do not rely on visual inspection. Use the following self-validating protocols to confirm identity and purity.

Protocol A: The Derivatization "Gold Standard" (Oxidation Check)

Use this method to definitively confirm the carbon skeleton identity via Melting Point.

Principle: Rapid oxidation of the aldehyde to its corresponding benzoic acid, which has a known, sharp melting point (119–121°C).

  • Dissolution: Dissolve 100 mg of the liquid aldehyde sample in 2 mL of acetone.

  • Oxidation: Add 1.5 equivalents of KMnO₄ (dissolved in minimal water) dropwise while stirring at room temperature.

    • Observation: The purple color should disappear, forming a brown MnO₂ precipitate.

  • Work-up:

    • Filter off the MnO₂ solid.

    • Acidify the filtrate with 1M HCl to pH ~2.

    • Extract with Ethyl Acetate (3x 2 mL).

    • Evaporate solvent to yield a white solid.

  • Measurement: Dry the solid and measure the Melting Point using a capillary apparatus.

    • Pass Criteria: MP = 119–121°C .

    • Fail Criteria: MP < 115°C (Indicates mixed isomers or incomplete oxidation).

Protocol B: Purity Assessment via GC-FID

Use this method to quantify the aldehyde vs. acid ratio.

  • Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane).

  • Inlet: 250°C, Split ratio 20:1.

  • Oven Program: 60°C (hold 2 min) → 15°C/min → 250°C (hold 5 min).

  • Detector: FID at 280°C.

  • Expected Retention Order:

    • Fluorotoluene impurities (Early eluters)

    • 4,5-Difluoro-2-methylbenzaldehyde (Main Peak)

    • 4,5-Difluoro-2-methylbenzoic acid (Late eluter, often tails without derivatization)

Part 4: Visualization of Analytical Workflow

The following diagram outlines the decision logic for characterizing the material upon receipt.

CharacterizationWorkflow Start Sample Received: 4,5-Difluoro-2-methylbenzaldehyde VisualCheck Visual Inspection (25°C) Start->VisualCheck LiquidState State: LIQUID (Expected) VisualCheck->LiquidState Clear/Yellowish SolidState State: SOLID (Suspect) VisualCheck->SolidState White Powder GCMS Run GC-MS / GC-FID LiquidState->GCMS MeltingPoint Measure Melting Point SolidState->MeltingPoint DecisionLiquid Purity Check: Is Acid Peak < 1%? GCMS->DecisionLiquid DecisionSolid Result Analysis MeltingPoint->DecisionSolid Derivatize Protocol A: Oxidize to Acid DecisionLiquid->Derivatize Ambiguous Identity Approve APPROVE: High Purity Aldehyde DecisionLiquid->Approve Yes DecisionSolid->Derivatize MP < 50°C Reject REJECT: Sample is Oxidized Acid DecisionSolid->Reject MP ~120°C ConfirmAcid Confirm MP: 119-121°C Derivatize->ConfirmAcid

Caption: Logical workflow for distinguishing the target aldehyde from its oxidized acid impurity using phase state and melting point verification.

Part 5: References

  • Sigma-Aldrich. Product Specification: 4,5-Difluoro-2-methylbenzoic acid (CAS 183237-86-7). Retrieved from (Verifies the MP of the acid derivative as 119-121°C).

  • PubChem. Compound Summary: 4,5-Difluoro-2-methylbenzaldehyde (CAS 874683-02-2). National Library of Medicine. Retrieved from (Verifies chemical structure and lack of solid-state data, implying liquid state).

  • ChemicalBook. 4-Fluoro-2-methylbenzaldehyde Properties. Retrieved from (Provides comparative data for the mono-fluoro analog, confirming liquid state BP 62°C/2mmHg).

  • NIST Chemistry WebBook. Benzaldehyde, 2-methyl- (CAS 529-20-4). Retrieved from (Establishes the baseline liquid state for ortho-methyl benzaldehydes).

Sources

Safety Operating Guide

Personal protective equipment for handling 4,5-Difluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 4,5-Difluoro-2-methylbenzaldehyde Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Safety Summary

4,5-Difluoro-2-methylbenzaldehyde (CAS: Specific isomer CAS often varies by vendor; verify C8H6F2O structure) presents a dual challenge in the laboratory: it is a potent chemical irritant and a highly reactive intermediate prone to autoxidation.[1]

This guide moves beyond generic safety advice. As a benzaldehyde derivative, this compound possesses specific solvent properties that can permeate standard nitrile gloves rapidly . Furthermore, its fluorinated motif classifies it as Halogenated Waste , a critical distinction for disposal logistics.

The Golden Rules of Handling:

  • Glove Permeation: Standard nitrile offers only incidental splash protection.[2] For prolonged contact, laminate or butyl rubber is required.

  • Air Sensitivity: Store under inert gas (Ar/N₂) to prevent oxidation to the corresponding benzoic acid.

  • Waste Stream: Segregate strictly into Halogenated Organic Waste.

Risk Assessment & Hazard Identification

Before selecting PPE, we must quantify the hazard. The fluorinated substitution pattern likely increases lipophilicity, potentially enhancing dermal absorption compared to unsubstituted benzaldehyde.

Hazard ClassGHS CodeSignal WordDescription
Skin Irritation H315WarningCauses skin irritation.[1][3][4][5]
Eye Irritation H319WarningCauses serious eye irritation.[6][7]
STOT-SE H335WarningMay cause respiratory irritation.[3][4]
Flammability H227WarningCombustible liquid (Flash point typically >60°C).

Critical Insight: While often classified as an "Irritant," benzaldehyde derivatives can act as sensitizers. The primary operational risk is inhalation of vapors during weighing and dermal exposure via glove breakthrough.

Personal Protective Equipment (PPE) Matrix

This section details the specific PPE required based on the task duration and volume.

A. Hand Protection (The Critical Variable)

Scientific Rationale: Benzaldehydes are known to degrade nitrile rubber. Permeation breakthrough times for pure benzaldehyde through 4-mil nitrile gloves can be <10 minutes .

Task DurationRecommended Glove SystemRationale
< 5 Minutes (Aliquot/Weighing)Double Nitrile (min.[1] 5 mil outer)Provides ~10-15 min breakthrough protection. Outer glove must be stripped immediately upon splash.
> 15 Minutes (Synthesis/Cleanup)Silver Shield® / 4H® (Laminate) Chemical barrier laminate offers >4 hours protection against aromatics/aldehydes.
Heavy Exposure (Spill Cleanup)Butyl Rubber Highest resistance to aldehydes and ketones.
B. Respiratory Protection[4][5][6][8][9]
  • Standard Operation: Work inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Outside Hood (Spill/Maintenance): Half-face respirator with Organic Vapor (OV) cartridges (Yellow/Black band).

    • Note: P100 particulate filters are insufficient alone as this compound has significant vapor pressure.

C. Eye & Body Protection[3][4][5][6][7][10][11]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the splash risk of liquid aldehydes.

  • Body: Chemical-resistant lab coat (poly-cotton blend minimum; Tyvek® for spill cleanup).[1]

Operational Workflow & Decision Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring safety protocols adapt to the scale of operation.

G Start Start: Task Definition ScaleCheck Check Scale & Duration Start->ScaleCheck SmallScale < 10g / < 5 mins ScaleCheck->SmallScale Minor LargeScale > 10g / > 15 mins ScaleCheck->LargeScale Major PPE_Small PPE: Double Nitrile + Goggles Engineering: Fume Hood SmallScale->PPE_Small PPE_Large PPE: Laminate/Butyl Gloves Engineering: Fume Hood + Inert Gas LargeScale->PPE_Large Action Execute Transfer/Reaction PPE_Small->Action PPE_Large->Action Waste Disposal: Halogenated Waste Action->Waste

Figure 1: Operational logic flow determining PPE requirements based on exposure potential.

Step-by-Step Handling Protocol
Phase 1: Preparation
  • Inert Environment: Ensure the receiving vessel is purged with Nitrogen or Argon. 4,5-Difluoro-2-methylbenzaldehyde oxidizes to 4,5-difluoro-2-methylbenzoic acid upon air exposure, which can alter stoichiometry.[1]

  • Gather Materials: Have a "dry" waste container and a "halogenated solvent" waste container ready in the hood.

Phase 2: Transfer & Weighing
  • Don PPE: Put on safety goggles and the appropriate glove system (see Section 3).

  • Syringe Transfer (Preferred): For liquids, use a glass syringe with a long needle to avoid tipping the bottle.

    • Technique: Pull the plunger slowly to prevent bubble formation (cavitation) which can cause splashing.

  • Gravimetric Weighing: If weighing into a tared flask:

    • Keep the sash as low as possible.

    • Cap the source container immediately after withdrawal.

    • Wipe the threads of the bottle with a dry Kimwipe to prevent cap sticking (aldehydes can polymerize/crust on threads).

Phase 3: Decontamination & Disposal
  • Equipment: Rinse all syringes/glassware with Acetone inside the hood.

  • Waste Classification:

    • Rinsate: Pour into Halogenated Organic Waste (due to Fluorine content).

    • Why? Mixing fluorinated compounds with non-halogenated waste can violate incineration protocols and damage incinerator scrubbers.

  • Glove Removal: Perform "beak method" removal. If double-gloving, remove the outer pair and inspect the inner pair for discoloration.

Emergency Response Plan
ScenarioImmediate Action
Skin Contact 1. Peel off gloves immediately (do not roll). 2. Flush with water for 15 mins. Soap is essential to remove the lipophilic aldehyde.
Eye Contact 1. Flush at eyewash station for 15 mins. 2. Hold eyelids open. Seek medical attention (ophthalmology).
Spill (>10mL) 1. Evacuate the immediate area. 2. Use Vermiculite or Sand to absorb.[4] 3. Do NOT use paper towels (combustible surface area increase).
References
  • PubChem. (n.d.). 4,5-Difluoro-2-methylbenzaldehyde (Compound).[12] National Library of Medicine. Retrieved from [Link]

  • WellBefore. (2022). Nitrile Gloves Chemical Resistance: What You Need to Know. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.